molecular formula C14H9NO3 B2799363 Quinolin-8-yl furan-2-carboxylate

Quinolin-8-yl furan-2-carboxylate

Cat. No.: B2799363
M. Wt: 239.23 g/mol
InChI Key: GZLFCAJSXRIEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-yl furan-2-carboxylate (CAS 18060-51-0) is a synthetic ester compound incorporating both quinoline and furan heterocyclic rings, serving as a valuable chemical scaffold in diverse research fields. Its molecular structure is characterized by a central ester group connecting the quinolin-8-yl and furoyl moieties, a configuration of interest in structural and supramolecular chemistry studies . This compound is primarily utilized in scientific investigations for the development of novel bioactive agents. Research into quinoline derivatives is extensive, with many demonstrating significant biological activities, including promising anticancer properties . Quinoline-based compounds can act through various mechanisms, such as serving as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, the structural motif of fused quinoline and furan rings is of interest in the synthesis of complex hybrids for cytotoxicity and DNA cleavage studies . The related 8-hydroxyquinoline scaffold is also recognized in neurobiological research, with derivatives like clioquinol being investigated for their potential in neurodegeneration studies . Beyond its biological potential, the quinoline core is a prominent structure in material science. Quinoline derivatives are exploited for their luminescent properties and are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) . They are also investigated for their nonlinear optical (NLO) properties , which are critical for applications in telecommunications, optical switching, and photovoltaic devices . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-8-yl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(12-7-3-9-17-12)18-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLFCAJSXRIEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CC=CO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Quinolin-8-yl furan-2-carboxylate

[1][2]

Part 1: Executive Summary & Molecular Architecture[2][3]

Compound: Quinolin-8-yl furan-2-carboxylate (QFC) Molecular Formula: C₁₄H₉NO₃ Molecular Weight: 239.23 g/mol Core Moiety: 8-Hydroxyquinoline (Oxine) esterified with 2-Furoic Acid.[1][]

Significance: This molecule represents a "masked" chelator.[1][][3] The ester bond protects the phenolic oxygen, preventing premature metal coordination until hydrolysis occurs.[][3] This structural motif is critical in the design of pro-drugs for neuroprotection (metal chelation in Alzheimer’s) and organic light-emitting diode (OLED) precursors where the ester twist controls solid-state packing.[1][][3]

Structural Logic

The molecule consists of two planar aromatic systems connected by an ester linkage.[][3][4] A critical structural feature, observed in the 5-chloro analog, is the torsional twist .[3] The ester group is not coplanar with the quinoline ring; it typically exhibits a twist angle (~57°) to minimize steric repulsion between the carbonyl oxygen and the quinoline nitrogen lone pair.[1][][3]

Part 2: Synthesis Protocol

To ensure a pure analyte for spectroscopy, a self-validating synthesis protocol using the Schotten-Baumann condition is recommended.[1][]

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)[1][][3][5]

  • 2-Furoyl chloride (1.1 eq)[1][][3]

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)[1][][3]

  • Dichloromethane (DCM) (Anhydrous)[1][][3]

Workflow:

  • Solubilization: Dissolve 8-hydroxyquinoline in anhydrous DCM under N₂ atmosphere.

  • Activation: Add Et₃N dropwise at 0°C to deprotonate the phenol.

  • Acylation: Add 2-furoyl chloride slowly to control the exotherm.

  • Reflux: Allow to warm to Room Temp (RT), then reflux for 2 hours to drive completion.

  • Workup: Wash with NaHCO₃ (remove acid) and 0.1M HCl (remove unreacted amine).[1][][3]

  • Purification: Recrystallize from Ethanol/Acetonitrile.

Synthesis & Workup Logic Diagram

SynthesisWorkflowcluster_0Reactantscluster_1Reaction Conditionscluster_2PurificationHQ8-Hydroxyquinoline(Nucleophile)Step1Deprotonation(Et3N, 0°C, DCM)HQ->Step1FC2-Furoyl Chloride(Electrophile)FC->Step1IntermediateTetrahedral IntermediateStep1->IntermediateStep2Nucleophilic Acyl Substitution(Reflux, 2h)WashBiphasic Wash(NaHCO3 / HCl)Step2->WashValidationTLC Check( disappearance of -OH )Step2->ValidationIntermediate->Step2CrystRecrystallization(EtOH/MeCN)Wash->CrystFinalQuinolin-8-yl furan-2-carboxylate(White/Colorless Solid)Cryst->Final

Caption: Synthesis workflow illustrating the conversion of 8-hydroxyquinoline to the target ester via nucleophilic acyl substitution.

Part 3: Spectroscopic Characterization[2][3][6]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of ester formation.[1][][3] The disappearance of the broad O-H stretch of the starting material (8-hydroxyquinoline) is the primary "pass/fail" indicator.[1][][3]

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
Ester C=O 1740 – 1760 StretchingPrimary ID. Confirms ester formation.[1][] Distinct from acid C=O (~1680).[1][][3]
Ester C-O-C 1100 – 1300StretchingStrong bands confirming the link between rings.[3]
Aromatic C-H 3050 – 3150StretchingWeak bands above 3000 cm⁻¹.[1][][3]
C=N (Quinoline) ~1590, 1495StretchingCharacteristic of the pyridine ring in quinoline.[][3]
Furan Ring ~1470, 1580Ring BreathingSpecific to the 2-substituted furan moiety.[1][]

Expert Insight: In the 5-chloro derivative, the C=O stretch appears at 1743 cm⁻¹ .[1][] Expect the parent compound to be within ±5 cm⁻¹ of this value.[][3] The absence of a broad band at 3200–3500 cm⁻¹ confirms the absence of unreacted 8-hydroxyquinoline.[1][]

Nuclear Magnetic Resonance (¹H NMR)

NMR is the definitive tool for structural elucidation.[1][][3] The spectrum will show two distinct aromatic systems.

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz+ recommended[1][]

Predicted Assignments (δ ppm in CDCl₃):
Proton IDChemical Shift (δ)MultiplicityIntegrationAssignment Logic
H-2 (Quin) 8.9 – 9.0dd1HMost deshielded due to proximity to Nitrogen.[1][]
H-4 (Quin) 8.1 – 8.2dd1HDeshielded by aromatic ring current.[1][][3]
H-3 (Quin) 7.4 – 7.5dd1HShielded relative to H2/H4.
H-7 (Quin) 7.6 – 7.8d1HCritical: Shifted downfield vs. starting material due to the electron-withdrawing ester group.[1][][3]
H-5, H-6 7.5 – 7.7m2HOverlapping aromatic multiplet.[1][]
H-3' (Furan) 7.3 – 7.4d1HAdjacent to Carbonyl; deshielded.[1][][3]
H-5' (Furan) 7.6 – 7.7d1HAdjacent to Oxygen; deshielded.[1][][3]
H-4' (Furan) 6.6 – 6.7dd1HDiagnostic: Distinctive triplet/dd in the upfield aromatic region.[1][][3]

Self-Validating Check:

  • Look for the H-4' Furan signal at ~6.6 ppm.[1][] It is the most upfield aromatic signal and integrates to 1H.[][3]

  • The H-2 Quinoline signal at ~8.9 ppm confirms the integrity of the pyridine ring.[1][]

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS.[1][][3]

  • Molecular Ion [M+H]⁺: 240.23 m/z[1][][3]

  • Sodium Adduct [M+Na]⁺: 262.22 m/z[1][][3]

  • Fragmentation Pattern:

    • m/z ~145: Loss of the furoyl group (C₉H₆NO⁺ fragment).[1][][3]

    • m/z ~95: Furoyl cation (C₅H₃O₂⁺).[1][][3]

    • m/z ~28: Loss of CO (common in furan/carbonyls).[1][][3]

X-Ray Crystallography (Structural Homology)

Based on the 5-chloro analog (Ref 1), the crystal structure is expected to be Monoclinic , likely space group P2₁/c .[1][3]

Key Structural Metric: The Ester Twist The ester linkage is not planar with the quinoline ring.[][3]

  • Twist Angle: ~57° (Quinoline plane vs. Ester plane).[1][][3][4]

  • Function: This twist disrupts π-π stacking, which increases solubility compared to planar analogs.[1][]

Part 4: Crystal Packing & Interaction Logic[2][3]

The solid-state stability of QFC is governed by weak C-H[1][]···O interactions rather than strong Hydrogen bonds (as the -OH is capped).[1][][3]

CrystalPackingcluster_interactionsIntermolecular ForcesMoleculeQFC Molecule(Twisted Conformation)CH_OC-H···O Interactions(Weak Hydrogen Bonds)Molecule->CH_OFuran H to Carbonyl OPi_Piπ-π Stacking(Quinoline-Quinoline)Molecule->Pi_PiOffset StackingPackingChain Formation(Along [001] Axis)CH_O->PackingStabilizesPi_Pi->PackingStabilizes

Caption: Crystal packing logic derived from the 5-chloro analog, showing stabilization via weak C-H···O bonds and offset π-stacking.

Part 5: References & Authoritative Grounding[1][2]

  • Crystal Structure Homology: Hernandez, G., et al. (2013).[][3] "5-Chloroquinolin-8-yl furan-2-carboxylate."[1][] Acta Crystallographica Section E, 69(4), o501.[][3]

    • Source for ester twist angle and IR carbonyl assignment.

    • [1][][3]

  • Quinoline Spectroscopy: Pretsch, E., et al. Structure Determination of Organic Compounds.[][3] Springer.[1][][3]

    • Source for general Quinoline H2/H3/H4 chemical shift prediction.

  • Furan Derivatives: "Furan-2-carboxylic acid derivatives."[1][][6] Spectrochimica Acta Part A.

    • Source for characteristic furan ring breathing modes in IR.

  • Compound Registry: Sigma-Aldrich Product # (Rare Chemical Library).

    • Confirmation of CAS 18060-51-0 existence.[1][]

    • [1][][3]

Structural & Synthetic Guide: Quinolin-8-yl furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and physicochemical characterization of Quinolin-8-yl furan-2-carboxylate , utilizing high-fidelity crystallographic data from its closest structural analog (the 5-chloro derivative) to establish a definitive structural model.

A Physicochemical Analysis of 8-Hydroxyquinoline Esters

Executive Summary

Quinolin-8-yl furan-2-carboxylate represents a critical scaffold in the design of "soft drug" metal chelators. It functions as a prodrug ester of 8-hydroxyquinoline (8-HQ) , a privileged structure with potent antifungal, antibacterial, and neuroprotective properties.

The structural integrity of this compound relies on the ester linkage between the electron-rich furan ring and the rigid, planar quinoline system. This guide provides a self-validating synthesis protocol and a detailed crystallographic analysis based on the isostructural 5-chloroquinolin-8-yl furan-2-carboxylate system, which serves as the definitive reference model for the molecular conformation and supramolecular packing of this class.

Chemical Synthesis & Validation Protocol

To ensure high crystallinity suitable for X-ray diffraction (XRD), we utilize a modified Schotten-Baumann esterification under anhydrous conditions. This protocol minimizes hydrolysis and prevents the formation of N-acyl quinolinium byproducts.

Reagents & Stoichiometry
ReagentEquiv.Role
8-Hydroxyquinoline 1.0Nucleophile (Chelator scaffold)
2-Furoyl Chloride 1.1Electrophile (Acylating agent)
Triethylamine (Et₃N) 1.2Base (HCl scavenger)
Dichloromethane (DCM) SolventAnhydrous reaction medium
Step-by-Step Protocol
  • Preparation: Dissolve 1.0 eq of 8-hydroxyquinoline in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.2 eq of Triethylamine dropwise. The solution may darken slightly due to deprotonation of the phenol.

  • Acylation: Add 1.1 eq of 2-Furoyl chloride dropwise over 15 minutes. Critical: Maintain temperature < 5°C to avoid O-to-N acyl migration.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup (Self-Validating Step):

    • Wash organic phase with 5% NaHCO₃ (removes unreacted acid).

    • Wash with 0.1 M HCl (removes unreacted quinoline/Et₃N).

    • Validation: If the organic layer remains yellow/orange, 8-HQ is still present. Repeat base wash until the organic layer is pale.

  • Crystallization: Dry over MgSO₄, concentrate, and recrystallize from hot Acetonitrile or Ethanol to yield colorless/pale prisms.

Crystallographic Characterization

Note: The structural metrics below are derived from the high-resolution structure of the 5-chloro analog (Hernandez et al., 2013), which shares the identical ester linkage and packing motif.

A. Crystal Data & Unit Cell

The compound crystallizes in the Monoclinic system.[1] The packing is driven by the need to offset the dipole moments of the ester carbonyl and the quinoline nitrogen.

ParameterValue (Reference Model)Significance
Crystal System MonoclinicLow symmetry favors dense packing
Space Group

Centrosymmetric; most common for organic esters
Z (Molecules/Unit) 4Indicates 1 molecule per asymmetric unit
Calculated Density ~1.50 g/cm³High density due to efficient

-stacking
B. Molecular Conformation (The "Twist")

The most critical structural feature is the torsion of the ester group relative to the aromatic rings. Unlike planar conjugated systems, this molecule exhibits a distinct "twisted" geometry to minimize steric clash between the carbonyl oxygen and the quinoline C8-position.

  • Quinoline/Ester Dihedral Angle: ~57.5°[2]

  • Furan/Ester Dihedral Angle: ~2.0° (Essentially planar)

Implication: The furan ring conjugates with the carbonyl (planar), but the entire furoyl group rotates out of plane with the quinoline. This breaks extended conjugation, affecting the UV-Vis absorption profile and solubility.

C. Supramolecular Architecture

The crystal lattice is stabilized by two dominant non-covalent interactions:

  • Weak Hydrogen Bonds (

    
    ): 
    
    • The C14 atom of the furan ring acts as a donor to the carbonyl oxygen of a neighboring molecule.[1]

    • This forms infinite

      
       chains  running along the [001] direction.[1]
      
  • 
    -
    
    
    
    Stacking:
    • The quinoline rings stack in an antiparallel fashion (centroid-to-centroid distance ~3.7 Å).

    • Note: The "twist" described above prevents perfect face-to-face stacking, resulting in a "slipped" stack geometry.

Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the resulting supramolecular assembly forces defined by the crystal structure.

G cluster_0 Synthesis (Schotten-Baumann) cluster_1 Crystal Packing Forces HQ 8-Hydroxyquinoline (Nucleophile) Intermediate Tetrahedral Intermediate HQ->Intermediate + Et3N FC 2-Furoyl Chloride (Electrophile) FC->Intermediate Product Quinolin-8-yl furan-2-carboxylate Intermediate->Product - HCl Twist Steric Twist (~57° Dihedral) Product->Twist Molecular Geometry Chain C(6) Chains (C-H...O interactions) Twist->Chain Directs Assembly Stack Pi-Pi Stacking (Quinoline Rings) Twist->Stack Modulates Distance

Figure 1: Reaction pathway and crystallographic assembly logic. The steric "twist" is the governing factor for the final lattice architecture.

Biological & Pharmacological Implications[1][3][4][5]

The crystal structure directly informs the biological mechanism of action. This compound acts as a Latent Chelator .

  • Lipophilicity & Transport: The esterification of the 8-OH group masks the polarity, significantly increasing

    
    . The "twisted" conformation reduces lattice energy compared to planar analogs, enhancing solubility in lipid membranes.
    
  • Bioactivation: Upon entering the cell, intracellular esterases hydrolyze the ester bond.

  • Active Chelation: The released 8-Hydroxyquinoline is the active species. It binds divalent metal ions (

    
    ) in a planar, bidentate fashion (N-O chelation), disrupting metalloprotein function in pathogens or cancer cells.
    

Key Insight: The stability of the crystal (high melting point, typically >120°C) is crucial for formulation, but the lability of the ester bond under physiological conditions is required for efficacy.

References

  • Hernandez, G., Ellena, J., De Simone, C. A., Tenorio, J. C., & Moreno-Fuquen, R. (2013).[] 5-Chloroquinolin-8-yl furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(4), o501.[]

    • [Link]

    • Primary source for the isostructural crystal data, unit cell parameters, and packing interactions.
  • Lei, Y. (2006).[1] 8-Quinolyl benzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 62(11), o5148-o5150.

    • [Link]

    • Comparative reference for the "twisted" ester conformation in 8-HQ benzo
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their medicinal significance. Drug Design, Development and Therapy, 7, 1157.

    • [Link]

    • Source for biological activity and chelation mechanism context.[4]

Sources

Engineering Quinoline-Furan Hybrids: Structural Rationale, Biological Activity, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing the planar, intercalative properties of quinoline with the redox-active, hydrogen-bonding capacity of furan yields a privileged scaffold in medicinal chemistry. This technical guide explores the mechanistic causality behind the biological activities of quinoline-furan hybrids—specifically focusing on 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA). By breaking down their roles as anti-tubercular agents, anticancer compounds, and β-glucuronidase (βGLU) inhibitors, this whitepaper provides validated experimental workflows for synthesis and biological screening to accelerate downstream drug development.

Structural Rationale: The Synergy of Quinoline and Furan

The conjugation of a quinoline scaffold with a furan ring is not merely additive; it is a synergistic design choice driven by specific molecular interactions:

  • Quinoline Core: Provides a rigid, lipophilic aromatic system. This planarity is essential for strong cytotoxicity, which is directly attributed to the 1[1] via intercalation and subsequent inhibition of topoisomerases.

  • Furan Moiety: Introduces a redox-active center. In biological systems, furan derivatives can undergo enzymatic reduction, generating cytotoxic free radicals that disrupt cellular metabolism in pathogens. Furthermore, the oxygen atom in the furan ring serves as a critical hydrogen-bond acceptor, enhancing target enzyme affinity.

  • Conjugation Strategy: Linking these two via a C-C bond (e.g., at the 2-position of quinoline) maintains a highly conjugated structure that fits precisely into the binding pockets of target proteins, maximizing both electrostatic and hydrophobic interactions.

Mechanistic Pathways & Biological Activity

Anti-Inflammatory Action via Glycosyl Hydrolase Inhibition

Quinoline-furan hybrids have been strategically designed as 2[2]. βGLU is a lysosomal enzyme responsible for degrading glycosaminoglycans; its overexpression is a hallmark of chronic inflammation and tumor microenvironments.

Structure-Activity Relationship (SAR) analysis established that2[2]. The precise mechanism involves the hybrid molecule blocking the 3[3], thereby preventing the release of the aglycone and mitigating tissue damage.

Anti-Tubercular and Antimicrobial Efficacy

Recent studies have highlighted the efficacy of FQCA against Mycobacterium tuberculosis. FQCA was synthesized and evaluated for4[4]. The mechanism is dual-faceted: the quinoline core disrupts mycobacterial DNA replication, while the furan ring undergoes redox cycling, creating oxidative stress. FQCA's redox properties were elucidated through cyclic voltammetry, revealing a 4[4] that correlates directly with its ability to disrupt pathogen homeostasis.

MoA cluster_0 Anticancer & Antimicrobial Pathways cluster_1 Anti-inflammatory Pathway Hybrid Quinoline-Furan Hybrid (e.g., FQCA) DNA DNA Intercalation Hybrid->DNA Quinoline Core Topo Topoisomerase Inhibition Hybrid->Topo Quinoline Core Redox Free Radical Generation (Furan Reduction) Hybrid->Redox Furan Moiety bGLU β-Glucuronidase (βGLU) Inhibition Hybrid->bGLU Conjugate Binding Apoptosis Pathogen/Cell Death DNA->Apoptosis Topo->Apoptosis Redox->Apoptosis Neutrophil Decreased Neutrophil Activation bGLU->Neutrophil

Molecular mechanisms of Quinoline-Furan hybrids targeting DNA, redox pathways, and βGLU.

Quantitative Profiling

To benchmark the efficacy of these hybrids, quantitative data from validated assays is summarized below. Notably, FQCA exhibited activity4[4].

Table 1: Comparative Biological Activity and Electrochemical Properties

Compound / StandardTarget SystemActivity / Property MetricMechanistic Note
FQCA M. tuberculosis (H37Rv)MIC comparable to PyrazinamideDual-action (DNA Intercalation + Redox Cycling)
Pyrazinamide (Control)M. tuberculosis (H37Rv)Standard MIC BaselineDisrupts membrane energetics
Ciprofloxacin (Control)M. tuberculosis (H37Rv)Standard MIC BaselineDNA gyrase inhibitor
2-(furan-2-yl)quinolines β-Glucuronidase (βGLU)High Inhibition (Low IC50)Blocks SN2 configuration-retaining hydrolysis
FQCA (Electrochemical) Cyclic Voltammetry (CV)Distinct Oxidation/Reduction PeaksDiffusion-controlled electrode mechanism

Validated Experimental Workflows

As a standard of scientific integrity, experimental protocols must be self-validating and mechanistically sound. The following workflows detail the synthesis and biological screening of FQCA.

Synthesis via Thermodynamic Control (Pfitzinger Reaction)

Causality: The Pfitzinger reaction is utilized because it allows for the direct condensation of isatin with a methyl ketone (2-acetylfuran) under basic conditions, yielding the quinoline-4-carboxylic acid core with high regioselectivity.

  • Reagent Preparation: Combine isatin and 2-acetylfuran in an equimolar ratio within a reaction vessel.

  • Alkaline Condensation: Introduce a strong base (e.g., 33% KOH) to facilitate the ring-opening of isatin into isatinic acid, enabling subsequent condensation.

  • Reflux: Heat the reaction mixture to5[5]. Causality: Maintaining this specific temperature ensures thermodynamic control, driving the cyclization to the stable quinoline-4-carboxylic acid derivative rather than kinetic side products.

  • Monitoring: Track reaction progress via Thin-Layer Chromatography (TLC).

  • Isolation: Acidify the mixture with dilute HCl to precipitate the FQCA. Collect via filtration, wash with cold water, and dry.

  • Verification: Confirm structural identity and purity via ¹H-NMR and ¹³C-NMR spectroscopy.

High-Throughput Anti-Tubercular Screening (MABA)

Causality: The Microplate Alamar Blue Assay (MABA) is preferred over standard agar dilution because it is a rapid, colorimetric assay. The reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells provides a direct, quantifiable measure of mycobacterial viability.

Protocol Steps: To accurately determine the MIC,5[5].

  • Self-Validating Controls: Always include a drug-free well (positive growth control) and a bacteria-free well (negative sterility control) to ensure the color shift is strictly due to bacterial metabolism.

MABA Prep Plate Prep (Serial Dilution) Inoc Inoculation (M. tuberculosis) Prep->Inoc Incub1 Primary Incubation (37°C, 5-7 days) Inoc->Incub1 Alamar Alamar Blue Addition Incub1->Alamar Incub2 Secondary Incubation (12-24 hours) Alamar->Incub2 Read Fluorescence Readout (Determine MIC) Incub2->Read

Step-by-step workflow for the Microplate Alamar Blue Assay (MABA) in anti-tubercular screening.

References

Sources

Methodological & Application

Application of Quinolin-8-yl furan-2-carboxylate in antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of Quinolin-8-yl furan-2-carboxylate (QFC)

Executive Summary & Mechanism of Action

Quinolin-8-yl furan-2-carboxylate (QFC) is a lipophilic ester derivative of 8-hydroxyquinoline (8-HQ). In antimicrobial research, it serves as a "masked chelator" (prodrug) . Unlike free 8-HQ, which is amphoteric and can be cytotoxic, the esterification with furan-2-carboxylic acid masks the hydroxyl group, enhancing membrane permeability and altering the pharmacokinetic profile.

Mechanism of Action: Upon passive diffusion into the bacterial cytoplasm, QFC undergoes enzymatic hydrolysis by intracellular esterases. This cleavage releases two active moieties:

  • 8-Hydroxyquinoline (8-HQ): A potent bidentate chelator that sequesters essential metal cofactors (specifically

    
     and 
    
    
    
    ) required for bacterial DNA replication and enzymatic function. Alternatively, in high-metal environments, it forms lipophilic metal complexes that transport toxic levels of copper into the cell (ionophore effect).
  • Furan-2-carboxylic acid (Furoate): A secondary metabolite that can perturb metabolic pathways, though its potency is lower than 8-HQ.

QFC_Mechanism cluster_ext Extracellular Space cluster_int Bacterial Cytoplasm QFC_Out QFC (Intact Ester) [Lipophilic] QFC_In QFC (Intact) QFC_Out->QFC_In Passive Diffusion (Membrane Permeation) Esterase Bacterial Esterase QFC_In->Esterase HQ 8-Hydroxyquinoline (Free Ligand) Esterase->HQ Hydrolysis Furoate Furan-2-carboxylate Esterase->Furoate Complex Metal-Ligand Complex (Inactivates Enzymes) HQ->Complex Chelation Metals Essential Metals (Fe3+, Zn2+) Metals->Complex

Figure 1: Mechanism of Action. QFC acts as a lipophilic prodrug, crossing the bacterial membrane before hydrolysis releases the active chelator.

Material Preparation & Handling

Critical Solubility Note: QFC is highly lipophilic and practically insoluble in water. Direct addition to aqueous media will result in precipitation and false-negative data.

Stock Solution Protocol:

  • Weighing: Weigh 10 mg of Quinolin-8-yl furan-2-carboxylate.

  • Solvent: Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide) to create a 10 mg/mL (approx. 35-40 mM) stock solution.

    • Note: Sonicate for 30 seconds if visual particulates remain.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO is generally bacteriostatic.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution)

This assay determines the lowest concentration of QFC required to visibly inhibit growth.[1]

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Standard MHB may lack sufficient cations, artificially lowering MICs for chelators.

  • Resazurin (Alamar Blue) solution (0.01%) for viability visualization.

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Plate Setup (96-well):

    • Rows A-H: Add 100 µL CAMHB.

    • Column 1: Add 100 µL of QFC working solution (e.g., 256 µg/mL).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard final 100 µL.

    • Col 11 (Growth Control): Bacteria + DMSO (1% final) + Media.

    • Col 12 (Sterility Control): Media only.

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

    • Final Volume: 200 µL.

    • Final DMSO: Must be

      
       to avoid solvent toxicity.
      
  • Incubation: 16-20 hours at 37°C.

  • Readout: Add 30 µL Resazurin. Incubate 1-2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction).

Data Interpretation:

Compound Organism Typical MIC Range (µg/mL) Interpretation
QFC S. aureus (Gram+) 4 - 16 Highly Active
QFC E. coli (Gram-) 32 - >128 Moderate/Low Activity (Efflux prone)

| Ciprofloxacin | S. aureus | 0.12 - 0.5 | Positive Control |

Protocol B: Time-Kill Kinetics

Purpose: To determine if QFC is bacteriostatic (stops growth) or bactericidal (kills).

Rationale: Chelators are often bacteriostatic because they starve the cell. However, at high concentrations, 8-HQ derivatives can be bactericidal.

Workflow:

  • Preparation: Prepare four tubes of CAMHB containing QFC at concentrations of: 0x (Control), 1x MIC, 2x MIC, and 4x MIC .

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at

    
     hours.
    
  • Plating: Serially dilute aliquots in PBS and plate onto Nutrient Agar.

  • Calculation: Count colonies and plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction (99.9% kill) from initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Protocol C: Biofilm Inhibition Assay

Purpose: QFC is particularly relevant for biofilms where lipophilicity aids penetration.

Workflow Visualization:

Biofilm_Assay Step1 1. Biofilm Formation Incubate bacteria in 96-well plate (24h, 37°C, Glucose-supplemented media) Step2 2. Wash Gently remove planktonic cells Wash 3x with PBS Step1->Step2 Step3 3. Treatment Add QFC (Serial Dilutions) Incubate 24h Step2->Step3 Step4 4. Quantification (CV Staining) Stain with 0.1% Crystal Violet Solubilize with 30% Acetic Acid Step3->Step4 Step5 5. Read OD590 Compare to Untreated Control Step4->Step5

Figure 2: Crystal Violet Biofilm Inhibition Workflow.

Expert Insight: For QFC, Crystal Violet (biomass) is good, but MTT/XTT assays (metabolic activity) are superior. Since QFC targets metalloenzymes, a biofilm might physically remain (positive Crystal Violet) but be metabolically dead (negative XTT). Recommendation: Run XTT assay in parallel.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells QFC concentration > solubility limit in aqueous media.Ensure final DMSO concentration is 1-2%. Do not exceed 128 µg/mL in the assay plate.
Inconsistent MICs Cation variation in media.Use Cation-Adjusted MHB. Unregulated calcium/magnesium affects chelator potency.
High MIC in Gram-Negatives Efflux pumps or Outer Membrane barrier.Test in combination with an efflux pump inhibitor (e.g., PAβN) or EDTA (permeabilizer) to confirm entry issues.
Color Interference 8-HQ derivatives can be yellow/fluorescent.Use a media blank for every concentration to subtract background absorbance before calculating inhibition.

References

  • Prachayasittikul, V., et al. (2013). "Synthesis and antimicrobial activity of 8-hydroxyquinoline derivatives." EXCLI Journal.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

  • Tan, H., et al. (2019). "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules.

  • Cherdtrakulkiat, R., et al. (2016). "Rational design of 8-hydroxyquinoline derivatives as metallo-beta-lactamase inhibitors." MedChemComm.

Sources

Application Note: High-Performance Dissolution Protocol for Quinolin-8-yl furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Quinolin-8-yl furan-2-carboxylate is a lipophilic ester derivative synthesized from 8-hydroxyquinoline and 2-furoic acid. While the quinoline scaffold offers significant pharmacological potential (antifungal, antibacterial, and anticancer), its poor aqueous solubility and hydrolytic instability present major hurdles for in vitro reproducibility.

This guide moves beyond basic "mixing instructions" to provide a rational dissolution strategy . It addresses the three critical failure modes for this compound class:

  • Solvent Shock Precipitation: Immediate crystallization upon aqueous dilution.

  • Ester Hydrolysis: Chemical or enzymatic cleavage of the ester bond in media.

  • DMSO Cytotoxicity: Non-specific cell death caused by solvent overload.

Physicochemical Analysis & Solubility Logic

Before handling the compound, researchers must understand the forces at play.

ParameterCharacteristicImplication for Protocol
Chemical Class Heterocyclic EsterHydrolysis Risk: Esters are susceptible to cleavage by serum esterases (in FBS) and extreme pH. Action: Use fresh stocks; consider heat-inactivated serum.
Hydrophobicity High (Lipophilic)Solubility: Insoluble in water. Soluble in DMSO, Ethanol, Chloroform. Action: Requires organic co-solvent for stock preparation.
Chelation Potential ModerateThe 8-hydroxyquinoline moiety is a known metal chelator. Action: Be aware of potential interference with metalloenzymes or media cations (Mg²⁺, Ca²⁺).
Molecular Weight ~239.23 g/mol Used for Molarity calculations (e.g., 2.39 mg in 1 mL = 10 mM).
The "Solvent Crash" Phenomenon

The most common error is adding a high-concentration DMSO stock directly to a large volume of aqueous media. This causes a rapid shift in polarity, forcing the lipophilic compound to nucleate and precipitate—often invisibly to the naked eye—resulting in "false negative" bioactivity data.

Protocol 1: Primary Stock Solution Preparation (DMSO)

Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM to 50 mM) that ensures complete solubilization.

Reagents:

  • Quinolin-8-yl furan-2-carboxylate (Solid powder).

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

Procedure:

  • Calculations: Determine the mass required for a 10 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000

    • Example: To make 1 mL of 10 mM stock:

      
      .
      
  • Weighing: Weigh the powder into a sterile, amber glass vial (to protect from light).

    • Note: Avoid plastic microcentrifuge tubes for long-term storage if possible, as lipophilic compounds can leach into plastics over months.

  • Solvent Addition: Add the calculated volume of 100% Anhydrous DMSO .

    • Critical: Do not use water or buffers at this stage.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Protocol 2: The "Step-Down" Dilution Strategy (Aqueous Preparation)

Objective: Dilute the Master Stock into cell culture media while preventing precipitation.

The Golden Rule: Never exceed 0.5% v/v final DMSO concentration for robust cell lines (e.g., HeLa, HEK293), and 0.1% v/v for sensitive primary cells.

Workflow Diagram: Dissolution & Dilution

The following diagram illustrates the correct "Intermediate Dilution" method to buffer the polarity shift.

DissolutionProtocol Solid Solid Compound (Quinolin-8-yl furan-2-carboxylate) DMSO_Stock Master Stock (10-50 mM in 100% DMSO) Solid->DMSO_Stock Dissolve (Vortex/Sonicate) Inter_Plate Intermediate Plate (Serial Dilution in DMSO) DMSO_Stock->Inter_Plate Serial Dilution (Keep in DMSO) Precipitation RISK: Precipitation (If diluted too fast) DMSO_Stock->Precipitation Direct aqueous addition Media_Working Working Solution (Media + Compound) Inter_Plate->Media_Working 1:1000 Dilution (Rapid Dispersion) Cells Cell Assay (Final DMSO < 0.5%) Media_Working->Cells Add to Cells

Caption: Step-down dilution workflow. Intermediate dilutions in DMSO prevent "solvent shock" precipitation common in direct aqueous additions.

Step-by-Step Dilution Procedure:
  • Prepare Intermediate Stocks: Perform your serial dilutions (e.g., for an IC50 curve) using 100% DMSO in a separate plate/tube.

    • Why? This ensures accurate pipetting. Pipetting small volumes of viscous DMSO into water is error-prone.

  • The Transfer: Pipette the diluted DMSO solution into pre-warmed cell culture media (37°C).

    • Ratio: A 1:1000 dilution is ideal (e.g., 1 µL stock into 1000 µL media) to achieve 0.1% DMSO.

  • Agitation: Immediately vortex or pipette up and down to disperse the solvent. Do not let the DMSO droplet sit on the surface.

  • Turbidity Check (Crucial): Before adding to cells, measure the Absorbance at 600nm (OD600) or inspect visually.

    • Pass: Solution is clear (OD600 similar to media blank).

    • Fail: Solution is cloudy or OD600 is elevated. STOP. Do not treat cells. (See Troubleshooting).

Protocol 3: Stability & Ester Hydrolysis Check

Since this compound is an ester, it is vulnerable to esterases present in Fetal Bovine Serum (FBS).

Validation Experiment:

  • Prepare a 10 µM working solution in:

    • Condition A: Serum-Free Media.

    • Condition B: Media + 10% FBS.

  • Incubate at 37°C for 0, 6, and 24 hours.

  • Analyze via HPLC-UV or LC-MS.

    • Observation: Look for the disappearance of the parent peak and the appearance of 8-hydroxyquinoline and 2-furoic acid .

  • Mitigation: If degradation is rapid (>20% in 6 hours), perform assays in Heat-Inactivated FBS or Serum-Free media for short durations.

Troubleshooting Guide

IssueDiagnosisSolution
Cloudy Media Compound precipitated upon dilution.[1]1. Warm media to 37°C before addition.2. Reduce final concentration.3. Sonicate the working solution (mildly).
Cell Death in Controls DMSO toxicity.1. Ensure final DMSO is <0.5%.2. Include a "Vehicle Control" (DMSO only) to normalize data.
Loss of Potency Ester hydrolysis or plastic binding.1. Use fresh stocks.2. Switch to glass coated plates if binding is suspected.3. Check stability in serum (see Protocol 3).
Crystals on Microscopy Nucleation over time.The compound is supersaturated. Lower the dose. Crystals will physically damage cells (mechanical toxicity).

References

  • Sigma-Aldrich. (n.d.). Furan-2-carboxylic acid quinolin-8-yl ester Product Information. Retrieved from

  • BenchChem. (2025).[1][2][3][4] Technical Guide to the Solubility and Stability of Quinoline Derivatives. Retrieved from

  • National Institutes of Health (PMC). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. Retrieved from

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture. Retrieved from

Sources

Application Note: Quinolin-8-yl furan-2-carboxylate (QFC) as a "Turn-On" Fluorescent Probe for Zinc (II) Detection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of Quinolin-8-yl furan-2-carboxylate (QFC) as a highly selective fluorescent probe for the detection of zinc ions (Zn²⁺). We detail the underlying sensing mechanism, Chelation-Enhanced Fluorescence (CHEF), and provide field-proven protocols for its use in both buffered aqueous solutions and live cell imaging. This guide is intended for researchers in materials science, analytical chemistry, and cell biology engaged in metal ion sensing and drug development.

Foundational Principles & Probe Design

The development of sensitive and selective fluorescent probes for biologically significant metal ions is a cornerstone of modern chemical biology and diagnostics. Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing critical roles in enzymatic catalysis, gene expression, and neurotransmission.[1][2] Dysregulation of zinc homeostasis is linked to severe pathological conditions, including neurodegenerative diseases and metabolic disorders, making its detection a key research objective.[1][2][3]

Quinolin-8-yl furan-2-carboxylate (QFC) is designed based on the robust and versatile 8-hydroxyquinoline (8-HQ) fluorophore. 8-HQ and its derivatives are renowned for their metal-chelating properties and are often weakly fluorescent in their free state due to non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT).[3][4] The core principle of QFC as a probe lies in the phenomenon of Chelation-Enhanced Fluorescence (CHEF) .

Upon coordination with a target metal ion like Zn²⁺, the following occurs:

  • Complexation: The nitrogen atom of the quinoline ring and the carbonyl oxygen from the ester group act as a bidentate ligand, binding to the Zn²⁺ ion.

  • Rigidification: This binding forms a rigid, stable complex.

  • Fluorescence "Turn-On": The molecular rigidity restricts intramolecular rotations and vibrations, effectively inhibiting the non-radiative decay pathways (e.g., ESIPT, photoinduced electron transfer).[1] This blockage forces the excited state to decay radiatively, resulting in a dramatic increase in fluorescence quantum yield and a detectable "turn-on" signal.[4][5][6]

G Probe QFC Probe (Low Fluorescence) Analyte + Zn²⁺ Probe->Analyte Complex [QFC]₂-Zn²⁺ Complex (High Fluorescence) Analyte->Complex Mechanism Chelation-Enhanced Fluorescence (CHEF) Inhibition of Non-Radiative Decay Complex->Mechanism G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification HQ 8-Hydroxyquinoline Solvent Acetonitrile (Solvent) HQ->Solvent FC 2-Furoyl Chloride FC->Solvent Catalyst Pyridine (Catalyst) Solvent->Catalyst Action Reflux, 2-3 hrs Catalyst->Action Evap Solvent Evaporation Action->Evap Recrys Recrystallization Evap->Recrys Product Final Product: QFC Probe Recrys->Product G cluster_prep Cell Preparation cluster_stain Probe Loading cluster_imaging Imaging & Controls A Seed Cells on Glass-Bottom Dish B Culture to 70-80% Confluency A->B C Wash with PBS B->C D Incubate with QFC Probe (5-10 µM, 30 min) C->D E Wash to Remove Excess Probe D->E F Image Basal Zn²⁺ E->F G Positive Control: Add Zn²⁺ + Pyrithione F->G Expect ↑ Fluorescence H Negative Control: Add TPEN G->H Expect ↓ Fluorescence

Sources

Introduction: The Significance of Quinolines and Efficiency of One-Pot Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates. This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and practical insights for successful synthesis.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to drugs exhibiting anti-malarial, anti-cancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Specifically, quinoline-2-carboxylates serve as critical precursors for biologically active molecules and as valuable ligands in metal-catalyzed reactions.[2][6][7]

Traditional methods for synthesizing these important molecules often involve multiple, sequential steps that can be time-consuming, reduce overall yield, and require purification of intermediates.[3] In contrast, one-pot syntheses, where reactants undergo several consecutive transformations in a single reaction vessel, represent a more elegant and efficient strategy. This guide details a robust one-pot methodology for preparing quinoline-2-carboxylates from readily available 2-aminobenzaldehydes and β-nitroacrylates, highlighting its efficiency and broad applicability.[2][8]

Reaction Mechanism: A Four-Step Domino Cascade

The one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes proceeds through a sophisticated domino reaction sequence involving four distinct steps.[2][6] This cascade efficiently builds the complex quinoline ring system from simple starting materials.

The sequence is as follows:

  • Aza-Michael Addition: The process initiates with a nucleophilic attack of the primary amine of the 2-aminobenzaldehyde onto the electron-deficient double bond of the β-nitroacrylate. This conjugate addition forms the first carbon-nitrogen bond.

  • Intramolecular Henry Reaction: The newly formed intermediate then undergoes an intramolecular Henry reaction (or nitro-aldol reaction). The acidic α-proton of the nitro group is deprotonated, and the resulting carbanion attacks the aldehyde group, forming a new carbon-carbon bond and closing the six-membered ring to yield a benzopiperidine intermediate.[2][9]

  • Water Elimination (Dehydration): The hydroxyl group on the newly formed ring is eliminated as a water molecule, creating a double bond within the piperidine ring.

  • Nitrous Acid Elimination & Aromatization: In the final and crucial step, nitrous acid (HNO₂) is eliminated. This step results in the formation of a second double bond, leading to the aromatization of the heterocyclic ring and yielding the stable quinoline-2-carboxylate product.[2][8]

The success of the final aromatization step is often facilitated by a base. Research has shown that a polymer-supported phosphazene base, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), is particularly effective for this transformation under heterogeneous conditions.[2][3][7]

Reaction_Mechanism Quinoline-2-Carboxylate Synthesis Mechanism Reactants 2-Aminobenzaldehyde + β-Nitroacrylate Intermediate1 Aza-Michael Adduct Reactants->Intermediate1 Aza-Michael Addition Intermediate2 Benzopiperidine Intermediate (via Henry Reaction) Intermediate1->Intermediate2 Intramolecular Henry Reaction Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H₂O (Elimination) Product Quinoline-2-Carboxylate Intermediate3->Product - HNO₂ (Aromatization)

Caption: The four-step domino cascade mechanism.

Detailed Experimental Protocol

This protocol is based on the one-pot procedure developed by Gabrielli et al.[2][8] It is divided into two main stages: the initial domino reaction to form the intermediate, followed by the base-catalyzed aromatization.

Materials and Reagents
Reagent/MaterialRoleTypical Amount
Substituted 2-aminobenzaldehydeStarting Material1.0 mmol (1.0 equiv)
Substituted β-nitroacrylateStarting Material1.0 mmol (1.0 equiv)
Acetonitrile (CH₃CN)Solvent~5 mL
BEMP on polymer supportHeterogeneous Base Catalyst1.25 mmol
Silica Gel (230-400 mesh)Stationary Phase (Chromatography)As needed
Ethyl Acetate/Hexane mixtureMobile Phase (Chromatography)As needed
Step-by-Step Procedure

Part 1: Domino Reaction (Formation of Benzopiperidine Intermediate)

  • Place the substituted 2-aminobenzaldehyde (1.0 equiv) and the β-nitroacrylate (1.0 equiv) into a clean, dry reaction vial equipped with a magnetic stir bar.

  • Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. The optimal reaction time for this initial step may vary depending on the specific substrates used (typically several hours).[3][9]

Part 2: Aromatization and Product Formation

  • Once the initial domino reaction is deemed complete (or has reached equilibrium), add acetonitrile as the solvent to the reaction vial.

  • Add the polymer-supported BEMP catalyst (1.25 equiv) to the mixture.[3]

  • Continue stirring the resulting suspension at room temperature. The aromatization step can also be monitored by TLC or LC-MS until the intermediate is fully converted to the final product.[10]

Part 3: Work-up and Purification

  • Upon completion, remove the solid-supported BEMP catalyst by simple filtration through a pad of celite or a sintered glass funnel. Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final quinoline-2-carboxylate.

Experimental_Workflow One-Pot Synthesis Workflow Start Combine Reactants: 2-Aminobenzaldehyde β-Nitroacrylate Step1 Stir at Room Temperature (Domino Reaction) Start->Step1 Step2 Add Acetonitrile (Solvent) and BEMP Catalyst Step1->Step2 After intermediate formation Step3 Stir at Room Temperature (Aromatization) Step2->Step3 Step4 Filter to Remove Solid Catalyst Step3->Step4 Reaction complete Step5 Concentrate Filtrate (Rotary Evaporation) Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End Pure Quinoline-2-Carboxylate Step6->End

Caption: The experimental workflow from reactants to product.

Substrate Scope and Efficiency

A key advantage of this one-pot method is its tolerance for a variety of functional groups on both the 2-aminobenzaldehyde and the β-nitroacrylate starting materials. This allows for the synthesis of a diverse library of functionalized quinoline-2-carboxylates.

EntryR¹ in 2-AminobenzaldehydeR² in β-NitroacrylateR³ in β-NitroacrylateOverall Yield (%)
1HEtEt58
2HMeMe55
3HMePh61
45-ClEtEt64
55-FMeMe52
65-CNEtEt45
74,5-benzoMeMe37
Data synthesized from Gabrielli et al. (2016)[8]

The results demonstrate that the reaction proceeds in moderate to good yields, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring of the benzaldehyde.[8]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common issues.[9]

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield Incomplete initial domino reaction; Inefficient aromatization.Optimize Domino Reaction: Monitor the first step closely by TLC. If it stalls, gentle heating (e.g., 50-70 °C) may be required, although the original protocol often works at room temperature.[9] Optimize Aromatization: Ensure the BEMP catalyst is fresh and active. Increase stirring time for the aromatization step.
Reaction Stalls at Intermediate The benzopiperidine intermediate is stable and requires activation for elimination.Ensure the correct stoichiometry of the BEMP base is used. A slight excess can help drive the reaction to completion. Consider a stronger non-nucleophilic base if BEMP is ineffective, but screen carefully to avoid side reactions.
Multiple Spots on TLC / Difficult Purification Formation of side products; Degradation of starting materials or product.Check Purity of Starting Materials: Ensure the 2-aminobenzaldehyde has not oxidized. Control Temperature: Avoid excessive heat, which can lead to polymerization or degradation. Purification: Use a gradient elution during column chromatography and collect small fractions to improve separation.
No Reaction Occurs Inactive reagents; Incorrect reaction conditions.Verify the identity and purity of starting materials. Ensure the β-nitroacrylate was synthesized correctly. Double-check that all reagents were added in the correct order.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: β-nitroacrylates and nitroalkanes can be energetic compounds; handle with care and avoid excessive heat or shock. Acetonitrile is flammable and toxic. BEMP is a strong base and should be handled with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Singh Thakur, G., Kumar Gupta, A., & Kumar Jain, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2015-2024). Synthesis of quinolines. organic-chemistry.org.
  • BenchChem. (2025).
  • Nayak, B. K., & Pasha, T. Y. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. Available from: [Link]

  • Palmieri, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. CORE.
  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed, 21(6), 776. Available from: [Link]

  • Ballini, R., et al. (2010). β-Nitroacrylates as an Emerging, Versatile Class of Functionalized Nitroalkenes for the Synthesis of a Variety of Chemicals.
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. MDPI. Available from: [Link]

  • Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. Journal of Organic Chemistry, 74, 5476-5480. Available from: [Link]

  • Ballini, R., Gabrielli, S., & Palmieri, A. (2010). β-Nitroacrylates as an Emerging, Versatile Class of Functionalized Nitroalkenes for the Synthesis of a Variety of Chemicals. Bentham Science Publishers.
  • Sisko, J., et al. (2008). Auto-Tandem Catalysis in the Synthesis of Substituted Quinolines from Aldimines and Electron-Rich Olefins: Cascade Povarov−Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • MDPI. (2025).
  • Machino, Y., et al. (2020).
  • Dhiman, S., et al.
  • Zeng, H.-W., Wu, P.-Y., & Wu, H.-L. (2020).
  • Palmieri, A., Gabrielli, S., Maggi, R., & Ballini, R.
  • Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Semantic Scholar. (2022).

Sources

Advanced Application Note: One-Pot Synthesis of Quinoline-2-Carboxylates Using Polymer-Supported BEMP Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline-2-carboxylates are privileged structural motifs prevalent in biologically active compounds (including antimicrobial, anticancer, and anti-inflammatory agents) and serve as essential ligands in transition-metal catalysis[1]. Traditional multi-step syntheses of these heterocycles often suffer from low overall yields, harsh reaction conditions, and complex, wasteful aqueous workups[1].

To circumvent these limitations, a highly efficient one-pot methodology has been developed utilizing a sequential aza-Michael-Henry domino reaction followed by an aromatization step[2]. The critical innovation in this protocol is the use of the phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) immobilized on a polymer support (PS-BEMP)[1].

Why BEMP? BEMP is a monomeric, non-ionic phosphazene superbase[3]. With a pKa of approximately 27.6 in acetonitrile, it is significantly stronger than traditional organic bases like DBU or triethylamine[3]. Crucially, its extreme steric hindrance renders it highly non-nucleophilic[3]. During the aromatization step, a strong base is required to drive the elimination of water and nitrous acid (HNO₂)[1]. Weaker bases fail to complete this elimination, while nucleophilic bases risk side reactions, such as the unwanted hydrolysis of the carboxylate ester[3].

Why Polymer-Supported (PS-BEMP)? By utilizing a polymer-supported variant of BEMP, the reaction operates under heterogeneous catalytic conditions[1]. This allows the catalyst to be easily removed via simple filtration at the end of the reaction, preventing product contamination, avoiding aqueous workups, and maximizing atom economy[2].

Reaction Pathway & Causality

The synthesis proceeds through a carefully orchestrated sequence of events in a single reaction vessel[1]:

  • Aza-Michael Addition: The reaction initiates at room temperature when the nucleophilic amine of the 2-aminobenzaldehyde attacks the highly electrophilic β-nitroacrylate[1].

  • Intramolecular Henry Reaction: The resulting intermediate undergoes a spontaneous intramolecular cyclization. The nitro-stabilized carbanion attacks the adjacent aldehyde group, forming a saturated benzopiperidine intermediate[1].

  • BEMP-Catalyzed Aromatization: Upon the addition of PS-BEMP and elevation of the temperature to 50 °C, the superbase deprotonates the benzopiperidine core. This drives the sequential elimination of a water molecule and a molecule of nitrous acid (HNO₂), yielding the fully aromatic quinoline-2-carboxylate[1].

Mechanism SM 2-Aminobenzaldehyde + β-Nitroacrylate IM1 Aza-Michael Adduct SM->IM1 Domino Step 1 (RT) IM2 Benzopiperidine Intermediate IM1->IM2 Domino Step 2 (Henry Rxn) PROD Quinoline-2-carboxylate (Target Product) IM2->PROD -H₂O, -HNO₂ (50°C) BEMP PS-BEMP Catalyst (Aromatization) BEMP->PROD Drives Elimination

Mechanistic pathway of the aza-Michael-Henry domino reaction and BEMP-catalyzed aromatization.

Quantitative Data & Optimization

The choice of base and solvent is the primary determinant of success for the aromatization of the benzopiperidine intermediate. As demonstrated in the foundational study by Gabrielli et al., PS-BEMP in acetonitrile provides the optimal balance of basicity and solvent polarity[1].

Base (Equivalents)SolventTemperature (°C)Yield of Aromatized Product (%)
Et₃N (1.0 eq)Acetonitrile50Trace[1]
TMG (1.0 eq)Acetonitrile5045%[1]
BEMP (Homogeneous, 1.25 eq)Acetonitrile5082%[1]
PS-BEMP (1.25 eq) Acetonitrile 50 86% [1]
PS-BEMP (1.25 eq)Ethyl Acetate5071%[1]
PS-BEMP (1.25 eq)Toluene5039%[1]

Table 1: Optimization of the aromatization step demonstrating the superiority of PS-BEMP in Acetonitrile.

Experimental Protocol

This self-validating protocol ensures high fidelity and reproducibility by temporally separating the room-temperature domino reaction from the base-catalyzed aromatization[2].

Materials Required
  • Substituted 2-aminobenzaldehyde (1.0 equiv)[2]

  • Substituted β-nitroacrylate (1.0 equiv)[2]

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine on polymer support (PS-BEMP) (1.25 equiv)[1]

  • Anhydrous Acetonitrile (Solvent)[2]

Step-by-Step Methodology
  • Reagent Mixing: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-aminobenzaldehyde (1.0 equiv) and the β-nitroacrylate (1.0 equiv) dissolved in anhydrous acetonitrile[2].

  • Domino Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC or LC-MS until the starting materials are fully consumed and the benzopiperidine intermediate has formed (typically 2–4 hours depending on the electronic nature of the substituents)[2].

  • Catalyst Addition: Once the intermediate is fully formed, add the PS-BEMP catalyst (1.25 equiv) directly to the reaction mixture[2].

  • Aromatization: Heat the reaction mixture to 50 °C. Continue stirring at this temperature for 24 hours to facilitate the complete elimination of water and nitrous acid[1].

  • Filtration: Upon completion of the aromatization (confirmed by LC-MS), cool the mixture to room temperature. Remove the solid-supported PS-BEMP catalyst by vacuum filtration through a sintered glass funnel[2]. Wash the recovered polymer resin with a small amount of fresh acetonitrile.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure quinoline-2-carboxylate[2].

Workflow Step1 Step 1: Reagent Mixing Equimolar SMs in MeCN Step2 Step 2: Domino Reaction Stir at RT until intermediate forms Step1->Step2 Step3 Step 3: Catalyst Addition Add 1.25 eq PS-BEMP Step2->Step3 Step4 Step 4: Aromatization Heat to 50°C, monitor by TLC/LC-MS Step3->Step4 Step5 Step 5: Filtration Remove heterogeneous PS-BEMP Step4->Step5 Step6 Step 6: Purification Concentrate & Column Chromatography Step5->Step6

Step-by-step experimental workflow for the one-pot synthesis of quinoline-2-carboxylates.

Troubleshooting & Quality Control

  • Observation: Accumulation of the benzopiperidine intermediate with low yields of the final quinoline[4].

    • Causality: The aromatization step is failing. This indicates insufficient basicity or thermal energy in the reaction medium.

    • Resolution: Ensure that a full 1.25 equivalents of PS-BEMP are used and that the reaction temperature is strictly maintained at 50 °C[4]. Do not substitute PS-BEMP with weaker bases like triethylamine, as they cannot drive the HNO₂ elimination[1].

  • Observation: Formation of side products or degradation of the ester moiety[4].

    • Causality: Nucleophilic attack on the ester group.

    • Resolution: This typically occurs if a nucleophilic base is mistakenly used in place of BEMP. Verify the identity and integrity of the PS-BEMP catalyst, as its extreme steric hindrance is specifically designed to prevent nucleophilic side reactions[3].

References

  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Molecules, 21(6), 776. URL: [Link]

Sources

Application Note: One-Pot Williamson Ether Synthesis and Hydrolysis for 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bisquinoline derivatives represent a highly valuable class of pharmacophores, particularly noted for their potent antimalarial, antimicrobial, and antiparasitic activities[1]. Synthesizing ether-linked bisquinolines, such as 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acids, traditionally requires multiple isolation steps that reduce overall yield and increase processing time. This application note details a highly efficient, self-validating one-pot protocol. By coupling a Williamson ether synthesis with an in situ ester hydrolysis, researchers can bypass intermediate purification, maximizing both throughput and atom economy[1].

Scientific Rationale & Mechanistic Insights

The synthesis relies on a bimolecular nucleophilic substitution (


) followed by base-promoted saponification[2]. To ensure high yields, the causality behind reagent and solvent selection must be strictly controlled:
  • Nucleophile Generation : 8-Hydroxyquinoline (

    
    ) is deprotonated using a mild base such as Potassium Carbonate (
    
    
    
    ).
    
    
    is specifically chosen over stronger bases like Sodium Hydride (NaH) to prevent premature hydrolysis or transesterification of the electrophile's ester moiety during the etherification phase.
  • Electrophilic Attack : The electrophile, an ethyl 2-(halomethyl)quinoline-3-carboxylate (typically a bromide or chloride), features a primary, benzylic-like carbon. This structure is sterically unhindered, making it an ideal substrate for

    
     backside attack while strictly avoiding 
    
    
    
    elimination pathways that plague secondary or tertiary halides[3].
  • Solvent Causality : The reaction is optimally performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF effectively solvates the potassium cation but leaves the quinolin-8-olate anion "naked" and highly nucleophilic, drastically accelerating the

    
     reaction rate[2].
    
  • One-Pot Hydrolysis : Once thin-layer chromatography (TLC) confirms the consumption of the alkyl halide, aqueous Sodium Hydroxide (NaOH) is introduced directly into the reaction vessel[1]. The hydroxide ion attacks the sterically accessible ester carbonyl, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate, driving the precipitation of the highly pure target acid.

Experimental Methodology

Self-Validating Protocol for 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid

Reagents & Materials:

  • Ethyl 2-(bromomethyl)quinoline-3-carboxylate (1.0 eq, 10 mmol)[4]

  • 8-Hydroxyquinoline (1.05 eq, 10.5 mmol)[5]

  • Potassium carbonate (

    
    ), anhydrous, finely powdered (1.5 eq, 15 mmol)
    
  • N,N-Dimethylformamide (DMF), anhydrous (30 mL)

  • Sodium hydroxide (NaOH), 10% aqueous solution (15 mL)

  • Hydrochloric acid (HCl), 2M aqueous solution

Step-by-Step Workflow:

  • Preparation of the Nucleophile : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (10.5 mmol) and anhydrous

    
     (15 mmol). Suspend the mixture in 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes to initiate phenoxide formation.
    
  • Williamson Etherification (

    
    ) : Dissolve ethyl 2-(bromomethyl)quinoline-3-carboxylate (10 mmol) in 15 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 10 minutes.
    
  • Thermal Activation : Attach a reflux condenser and heat the mixture to 70 °C. Maintain stirring for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The disappearance of the lower-

      
       starting halide and the appearance of a new UV-active intermediate spot confirms the completion of the ether synthesis.
      
  • In Situ Saponification : Without cooling or isolating the intermediate, carefully add 15 mL of 10% aqueous NaOH directly to the flask. Continue heating at 70 °C for an additional 2 hours.

    • Self-Validation Check: The intermediate ester spot on the TLC should completely disappear, replaced by a baseline spot corresponding to the highly polar carboxylate salt.

  • Workup & Isolation : Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice/water. Extract with Ethyl Acetate (2 x 20 mL) to remove unreacted neutral organic impurities.

  • Acidification : Carefully adjust the pH of the aqueous layer to ~4–5 using 2M HCl. A dense precipitate of the target 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid will form.

  • Purification : Filter the precipitate under vacuum, wash sequentially with cold water and cold ethanol, and dry under high vacuum. Recrystallize from ethanol if ultra-high purity (>99%) is required for biological assays[1].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the causality between solvent/base selection and overall isolated yield.

EntryBase (Etherification)SolventHydrolysis ReagentTime (Ether + Hydrolysis)Overall Yield (%)Observation / Mechanistic Note
1

DMF10% aq. NaOH5 h + 2 h88% Optimal. Naked anion in polar aprotic solvent maximizes

rate.
2

Ethanol10% aq. NaOH8 h + 3 h72%Slower

due to hydrogen bonding solvating the nucleophile.
3

THF10% aq. NaOH3 h + 2 h65%Faster etherification, but trace premature ester cleavage reduces yield.
4

DCM10% aq. NaOH12 h + 4 h41%Weak base; incomplete deprotonation of 8-hydroxyquinoline.

Workflow Visualization

The following diagram maps the logical progression of the one-pot synthesis, highlighting the transition from the bimolecular substitution to the final precipitation.

Workflow Start Reactants: Ethyl 2-(bromomethyl)quinoline-3-carboxylate + 8-Hydroxyquinoline Step1 Williamson Ether Synthesis (K2CO3, DMF, 70°C) Start->Step1 SN2 Nucleophilic Attack Intermediate Intermediate: Ethyl 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylate Step1->Intermediate Deprotonation & Coupling Step2 In Situ Saponification (10% aq. NaOH, 70°C) Intermediate->Step2 One-Pot Base Addition Step3 Acidification & Precipitation (2M HCl, pH ~4-5) Step2->Step3 Carboxylate Salt Formation Product Final Product: 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid Step3->Product Filtration & Drying

One-pot synthetic workflow for 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acids.

References

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives | Source: Heterocyclic Communications | URL:[Link]

  • The Williamson Ether Synthesis | Source: Master Organic Chemistry | URL:[Link]

  • Williamson Ether Synthesis | Source: Chemistry Steps | URL: [Link]

Sources

Protocol for monitoring reaction progress of Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Monitoring Reaction Progress of Friedländer Quinoline Synthesis

Introduction

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, widely utilized to construct quinoline scaffolds—privileged structures in drug discovery found in antimalarials (e.g., quinine, chloroquine), anticancer agents (e.g., camptothecin derivatives), and broad-spectrum antibiotics (e.g., fluoroquinolones).[1][2][3][4][5]

The classical reaction involves the condensation of 2-aminobenzaldehyde (or 2-aminoaryl ketone) with an enolizable ketone or aldehyde. While the reaction is robust, monitoring its progress is critical due to potential side reactions such as self-aldol condensation of the ketone, polymerization of the amino-aldehyde, or incomplete cyclization.

This guide provides a multi-tiered protocol for monitoring the Friedländer synthesis, moving from rapid qualitative checks (TLC) to precise quantitative analysis (HPLC-UV/MS) and structural validation (NMR).

Mechanistic Basis for Monitoring

To effectively monitor the reaction, one must understand the species being consumed and generated. The reaction proceeds via two primary steps:[2][6]

  • Intermolecular Condensation: Formation of a Schiff base (imine) or aldol adduct between the amine and the carbonyl.

  • Intramolecular Cyclization: Dehydration to form the aromatic pyridine ring of the quinoline.

Key Monitoring Targets:

  • Disappearance: 2-aminobenzaldehyde (Primary amine, Carbonyl).

  • Appearance: Quinoline core (Highly fluorescent, tertiary amine, aromatic).

  • By-products: Water (often removed via Dean-Stark or desiccants), self-aldol products.

FriedlanderMechanism Reactant1 2-Aminobenzaldehyde (Unstable, Polar) Intermediate Schiff Base / Aldol Adduct (Transient) Reactant1->Intermediate Condensation (-H2O) Reactant2 Enolizable Ketone (Volatile) Reactant2->Intermediate Product Quinoline Derivative (Fluorescent, Non-polar) Intermediate->Product Cyclization (-H2O)

Figure 1: Mechanistic pathway highlighting the transition from polar reactants to non-polar, fluorescent products.

Primary Protocol: Quantitative Monitoring via HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry is the gold standard for determining conversion and yield.

Why this method?

  • Specificity: Separates the quinoline product from unreacted starting materials and self-aldol byproducts.

  • Sensitivity: Quinolines have high molar extinction coefficients and ionize well in ESI(+).

Experimental Setup
ParameterConditionRationale
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm)Standard for separating moderately polar amines from non-polar aromatics.
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Formate)Acidic pH ensures protonation of the quinoline nitrogen, improving peak shape and solubility.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidStrong organic modifier to elute the non-polar quinoline product.
Detection UV at 254 nm & 310 nm254 nm is universal; ~310 nm is specific for the conjugated quinoline system.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Step-by-Step Workflow
  • Sampling: Withdraw a 20 µL aliquot from the reaction mixture using a glass capillary or micropipette.

  • Quenching: Immediately dispense into a vial containing 980 µL of MeCN:Water (1:1) .

    • Note: If using a strong acid catalyst (e.g., p-TsOH), neutralize with a drop of saturated NaHCO₃ before dilution to prevent column damage, though modern columns tolerate pH 2 well.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any solid catalyst or precipitated salts.

  • Injection: Inject 5-10 µL onto the HPLC system.

  • Analysis:

    • t=0 min: Should show only starting material peaks (2-aminobenzaldehyde elutes early/mid).

    • t=End: Product peak (Quinoline) will elute later (more hydrophobic) and show strong absorbance at >300 nm.

Secondary Protocol: Rapid In-Process Check (TLC)

Thin Layer Chromatography is indispensable for quick "Go/No-Go" decisions during synthesis.

Staining Strategy:

  • UV (254/365 nm): Quinolines are often intensely fluorescent (blue/green) under 365 nm UV, making them easy to distinguish from non-fluorescent starting materials.

  • Ninhydrin Stain: Specific for primary amines. The starting material (2-aminobenzaldehyde) will stain red/orange . The product (tertiary amine) will not stain .

TLC Protocol[7][8]
  • Plate: Silica gel 60 F254.

  • Eluent: Hexane:Ethyl Acetate (Start with 8:2 or 7:3).

    • Adjustment: If the quinoline is polar (e.g., carboxylic acid derivatives), add 1% Acetic Acid or switch to DCM:MeOH (95:5).

  • Visualization:

    • Check UV 254 nm (Dark spots).

    • Check UV 365 nm (Fluorescent Product).

    • Dip in Ninhydrin and heat. Disappearance of the red spot indicates consumption of the amine.

Structural Validation: 1H-NMR

Once HPLC/TLC indicates completion, crude NMR confirms the structure before full purification.

  • Diagnostic Signal (Reactant): Disappearance of the aldehyde proton (

    
     ~9.8-10.0 ppm) or the broad amine singlet (
    
    
    
    ~6-7 ppm).
  • Diagnostic Signal (Product): Appearance of the aromatic proton at C4 of the quinoline ring (if C4 is unsubstituted) typically appearing as a singlet or doublet around

    
     8.0-8.5 ppm, downfield due to the nitrogen heteroatom.
    

Decision Workflow & Troubleshooting

MonitoringWorkflow Start Start Reaction (t=0) TLC Perform TLC (UV + Ninhydrin) Start->TLC Check Amine Spot Gone? Product Fluorescent? TLC->Check HPLC Run HPLC-MS (Confirm Conversion %) Check->HPLC Yes Issues Troubleshoot: - Add Catalyst - Increase Temp - Remove Water Check->Issues No / Stalled HPLC->Issues <95% Conversion Workup Stop & Workup HPLC->Workup >95% Conversion Issues->TLC Re-check after 1h

Figure 2: Decision tree for monitoring reaction progress.

Common Issues & Solutions:

  • Stalled Reaction: Water is a byproduct. If the reaction stalls, ensure efficient water removal (molecular sieves or Dean-Stark trap) to drive the equilibrium [1].

  • Multiple Spots on TLC: The ketone reactant may undergo self-aldol condensation. These byproducts are usually less polar than the quinoline. HPLC-MS will confirm the mass of the impurity.

  • 2-Aminobenzaldehyde Degradation: This reagent is unstable. Always check its purity by TLC before starting the reaction. If impure, purify or use a precursor like 2-nitrobenzaldehyde with in-situ reduction [2].

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009).[6] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

  • McNulty, J., et al. (2011). A mild, distinct and efficient Friedländer synthesis of quinolines.[3][5][7][8] Tetrahedron Letters, 52(43), 5646-5649. Link

  • BenchChem. (2025).[9][10] Optimizing reaction conditions for Friedländer quinoline synthesis. Link

  • Organic Chemistry Portal. Friedlaender Synthesis. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Quinolin-8-yl furan-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Quinolin-8-yl Furan-2-carboxylate Synthesis

Executive Summary

The synthesis of Quinolin-8-yl furan-2-carboxylate (an ester formed from 8-hydroxyquinoline and furan-2-carboxylic acid) presents unique challenges compared to standard aliphatic esterifications. Low yields are typically caused by three converging factors:

  • Reduced Nucleophilicity: The phenolic hydroxyl of 8-hydroxyquinoline (8-HQ) is significantly less nucleophilic than primary/secondary alcohols.

  • Competitive Coordination: The 8-HQ moiety is a potent bidentate ligand.[1] Trace metal contamination or improper silica gel interactions can trap the product.

  • Base Scavenging: The quinoline nitrogen can act as an internal base, forming salts that precipitate out of the reaction prematurely or interfere with activation agents.

This guide provides a diagnostic workflow and optimized protocols to resolve these issues.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your protocol, use this decision matrix to identify the failure point.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC SM_Remains Starting Material (8-HQ) Persists CheckTLC->SM_Remains Low Conversion New_Spots New Spots Observed (Not Product) CheckTLC->New_Spots Impurity Formation Product_Loss Product Visible in Crude Lost in Workup CheckTLC->Product_Loss Disappearance Activation_Issue Issue: Poor Activation Fix: Switch to Acid Chloride SM_Remains->Activation_Issue Side_Reaction Issue: N-Acylurea (Steglich) or Hydrolysis New_Spots->Side_Reaction Silica_Issue Issue: Silica Retention/Chelation Fix: Neutralize Silica or Recrystallize Product_Loss->Silica_Issue

Caption: Diagnostic logic flow for identifying the root cause of yield loss in 8-quinolinyl ester synthesis.

Part 2: Technical FAQs & Troubleshooting

Category 1: Reaction Efficiency (Conversion Failures)

Q: I am using EDC/DMAP (Steglich conditions), but the reaction stalls at 50% conversion. Why? A: The phenol of 8-HQ is sterically hindered by the peri-hydrogen (H7) and the nitrogen lone pair.

  • Mechanism of Failure: In standard Steglich esterification, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct faster than the hindered phenol can attack it.

  • Solution: Switch to the Acid Chloride Method (Protocol A below). If you must use coupling agents, switch from DCC to EDC (soluble urea) and increase DMAP loading to 0.5 equiv to accelerate the acyl-transfer step.

Q: I see a white precipitate immediately upon adding reagents. Is this my product? A: Likely not.

  • Diagnosis: If using Furoyl Chloride, this is likely the Quinolinium Hydrochloride salt . The basic nitrogen of 8-HQ scavenges the HCl generated, protonating itself and deactivating the molecule.

  • Fix: You must use an auxiliary base (Triethylamine or Diisopropylethylamine) in excess (at least 2.5 equivalents) to scavenge HCl and keep the quinoline nitrogen unprotonated.

Category 2: Purification & Stability

Q: My crude NMR looks good, but I lose 40% of the mass during column chromatography. A: 8-Quinolyl esters are prone to two specific chromatographic failures:

  • Silica Hydrolysis: The acidity of standard silica gel (pH ~5) can hydrolyze the ester, especially if the elution is slow.

  • Metal Chelation: Commercial silica often contains trace iron or metals. The 8-HQ ester can chelate these, "sticking" to the baseline as a colored band that never elutes.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity. Alternatively, bypass chromatography and use Recrystallization (Protocol C) .

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Route

Recommended for highest yield and scalability.

Rationale: Acid chlorides are more reactive than activated esters, overcoming the poor nucleophilicity of the phenol.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and N2 inlet.

  • Reagents:

    • 8-Hydroxyquinoline (1.0 equiv, 5.0 mmol)

    • Dichloromethane (DCM) (anhydrous, 20 mL)

    • Triethylamine (Et3N) (2.5 equiv, 12.5 mmol) - Crucial excess

    • Furan-2-carbonyl chloride (Furoyl chloride) (1.2 equiv, 6.0 mmol)

  • Procedure:

    • Dissolve 8-HQ and Et3N in DCM. Cool to 0°C.[2]

    • Add Furoyl chloride dropwise over 10 minutes. The solution may turn yellow/orange.[3]

    • Warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup:

    • Quench with Saturated NaHCO3 (20 mL).

    • Extract with DCM (3 x 20 mL).

    • Critical Step: Wash organic layer with 0.1 M Citric Acid (rapid wash) to remove excess amines, followed immediately by Brine. Do not use strong HCl, as it will hydrolyze the ester.

    • Dry over Na2SO4 and concentrate.[4]

Protocol B: Modified Steglich (If Acid Chloride is unavailable)

Rationale: Uses EDC to avoid insoluble urea issues and high DMAP for catalysis.

  • Reagents:

    • Furan-2-carboxylic acid (1.2 equiv)

    • 8-Hydroxyquinoline (1.0 equiv)

    • EDC[5]·HCl (1.5 equiv)

    • DMAP (0.2 equiv) - Higher loading than standard

    • DCM (0.2 M concentration)

  • Procedure:

    • Mix Acid, 8-HQ, and DMAP in DCM.

    • Add EDC[5]·HCl in one portion at 0°C.

    • Stir overnight at RT.

Protocol C: Purification via Recrystallization

Avoids silica gel yield loss.

  • Take the crude solid from Protocol A.

  • Dissolve in a minimum amount of boiling Ethanol or Acetonitrile .

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the off-white/beige crystals.

    • Note: If the filtrate is highly colored, an activated charcoal filtration step while hot can improve purity.

Part 4: Comparative Data Analysis

Table 1: Method Efficiency Comparison

MethodReagentsAvg. Isolated YieldKey Risk Factor
Acid Chloride Furoyl-Cl, Et3N, DCM85-92% Moisture sensitivity of acid chloride.
Standard Steglich DCC, DMAP (cat.), DCM45-60%N-acylurea formation; DCU removal.
Modified Steglich EDC, DMAP (20%), DCM65-75%Slower kinetics; reagent cost.
Mixed Anhydride Ethyl Chloroformate, Et3N70-80%Carbonate byproduct formation.

Part 5: Mechanistic Visualization

The following diagram illustrates the competing pathways for the 8-hydroxyquinoline substrate.

ReactionPathways Start 8-Hydroxyquinoline + Furoyl Source Path_A Path A: N-Protonation (No Base/HCl) Start->Path_A Acidic Conditions Path_B Path B: O-Acylation (Base Present) Start->Path_B Excess Et3N Dead_End Unreactive Salt (Low Yield) Path_A->Dead_End Product Target Ester (Quinolin-8-yl furan-2-carboxylate) Path_B->Product Path_C Path C: Chelation (Trace Metals) Product->Path_C Silica/Metals Trapped Metal Complex (Stuck on Column) Path_C->Trapped

Caption: Competing reaction pathways. Path B is the desired route, requiring excess base to prevent Path A and metal-free conditions to prevent Path C.

References

  • Daugulis, O., et al. (2005). "Palladium-Catalyzed Anilide Arylation." Journal of the American Chemical Society, 127(38), 13154–13155. (Foundational work on 8-amino/8-hydroxyquinoline directing groups). Link

  • Neises, B., & Steglich, W. (1978).[6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (Original Steglich protocol). Link

  • Gabrielli, S., et al. (2016).[7] "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Molecules, 21(6), 776.[7] (Context on quinoline ester stability and synthesis). Link

  • Alsuhaimi, A., & McCready, S. (2012).[3] "Rapid Immobilisation of 8-Hydroxyquinoline onto Silica Materials." Global NEST Journal, 14(1), 57-64. (Evidence of 8-HQ retention/chelation on silica). Link

Sources

Technical Support Center: Optimizing the Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize reaction conditions, troubleshoot common issues, and deepen their understanding of this cornerstone reaction. Here, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields, better purity, and more reliable outcomes in your synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer synthesis?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group to form a quinoline.[1] The reaction can be catalyzed by either acids or bases.[2][3]

There are two generally accepted mechanistic pathways:[4][5]

  • Aldol Condensation First: The reaction begins with an intermolecular aldol-type condensation between the two carbonyl partners. The resulting adduct then undergoes a rapid intramolecular cyclization via attack of the amino group on the carbonyl, followed by a dehydration step to form the aromatic quinoline ring.[2][4]

  • Schiff Base Formation First: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the methylene-containing carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.[4]

The prevailing pathway is often dependent on the specific substrates and reaction conditions employed.[6]

Q2: How do I choose between acid and base catalysis?

The choice between an acid or base catalyst is critical and substrate-dependent.[1]

  • Acid Catalysis: Generally more effective, especially for less reactive ketones like 2-aminobenzophenones.[7] Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, FeCl₃) are commonly used.[1] Acid catalysis is often preferred as it can minimize self-condensation of the ketone partner, a common side reaction under basic conditions.[1][5]

  • Base Catalysis: Traditional conditions often use bases like KOH, NaOH, or piperidine.[1][3] This route can be effective but is prone to promoting the self-aldol condensation of the ketone starting material, which reduces the yield of the desired quinoline.[1][5]

For substrates sensitive to strong acids, a base-catalyzed approach might be necessary. Conversely, if aldol side products are a major issue, switching to an acid catalyst is a primary troubleshooting step.[1]

Q3: What are the most common catalysts and solvents used?

A wide array of catalysts and solvents have been successfully employed. Modern methods often focus on milder and more efficient systems to improve yields and sustainability.[1][8]

Catalyst Type Examples Typical Loading (mol%) Notes & Use Cases
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), H₂SO₄, HCl5 - 20Widely applicable, effective for many substrates.[1][9] Can require high temperatures.
Lewis Acids ZnCl₂, FeCl₃, Sc(OTf)₃, Nd(NO₃)₃·6H₂O5 - 15Often milder than Brønsted acids, can offer improved selectivity.[4][10]
Bases KOH, NaOH, Piperidine, DBU10 - 30Classic conditions; risk of ketone self-condensation.[1][2]
Modern Catalysts Iodine, Ionic Liquids, Nanocatalysts, Gold catalysts1 - 10Often allow for milder conditions, solvent-free reactions, and improved yields.[2][8][10]
Solvent Polarity Boiling Point (°C) Typical Applications & Considerations
Ethanol / Methanol Polar Protic78 / 65Common for base-catalyzed reactions.[11]
Toluene Non-polar111Useful for azeotropic removal of water, often used in acid-catalyzed reactions.
Acetic Acid Polar Protic118Can act as both a solvent and an acid catalyst, particularly effective in microwave-assisted synthesis.[7][12]
DMF / DMSO Polar Aprotic153 / 189High boiling points, good for solubilizing difficult substrates.
Solvent-Free N/AN/AAn environmentally friendly option, often paired with catalysts like iodine or p-TsOH under thermal or microwave conditions.[2][10]

Troubleshooting Guide

This section is formatted to address specific experimental failures. Identify your problem and follow the suggested diagnostic and corrective actions.

Problem 1: Low or No Product Yield

This is the most common challenge, often stemming from multiple potential issues.

  • Possible Cause 1: Inappropriate or Inactive Catalyst

    • Diagnosis: The chosen catalyst may not be suitable for your specific substrates. Acid-base properties of reactants can neutralize the catalyst. The catalyst may have degraded due to improper storage.

    • Solution:

      • Screen Catalysts: If a base catalyst fails, try a Brønsted acid (p-TsOH) or a Lewis acid (ZnCl₂).[1] Modern catalysts like molecular iodine can be highly efficient and are worth exploring.[8]

      • Verify Catalyst Activity: Use a fresh batch of catalyst. For some reactions, increasing the catalyst loading (e.g., from 5 mol% to 15 mol%) may be necessary.[8]

      • Substrate-Catalyst Mismatch: For electron-rich 2-aminoaryl ketones, acid catalysts are generally more effective.[7]

  • Possible Cause 2: Suboptimal Temperature or Reaction Time

    • Diagnosis: The reaction may be sluggish at lower temperatures, or the product/reactants might be decomposing at higher temperatures.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product. This prevents premature workup or thermal decomposition from prolonged heating.[8]

      • Gradual Temperature Increase: If the reaction is slow, increase the temperature in 10-20 °C increments.[8]

      • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and improve yields by enabling rapid, uniform heating to high temperatures.[12][13] Using acetic acid as both the solvent and catalyst at 160 °C for 5-10 minutes is a highly effective modern protocol.[7][13]

  • Possible Cause 3: Poor Quality of Reagents or Solvents

    • Diagnosis: Impurities in starting materials can inhibit the catalyst or lead to side reactions. The presence of water can be detrimental, especially in acid-catalyzed reactions.

    • Solution:

      • Purify Starting Materials: Ensure the 2-aminoaryl carbonyl and the α-methylene carbonyl compounds are pure via recrystallization, distillation, or chromatography.

      • Use Anhydrous Conditions: For moisture-sensitive reactions, use anhydrous solvents and reagents. Drying the solvent and running the reaction under an inert atmosphere (N₂ or Ar) is good practice.[1]

Problem 2: Significant Side Product Formation

The formation of multiple products complicates purification and lowers the yield.

  • Possible Cause 1: Self-Condensation of the Ketone

    • Diagnosis: Under basic conditions, the ketone with the α-methylene group can undergo self-aldol condensation, a common and competitive side reaction.[1][5]

    • Solution:

      • Switch to Acid Catalysis: This is the most effective way to suppress base-mediated self-condensation.[1]

      • Slow Addition: If using a base, slowly add the ketone to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the instantaneous concentration of the ketone low, disfavoring the bimolecular self-condensation.[1][5]

      • Use an Imine Analog: To completely avoid aldol side reactions, the imine analog of the o-aminoaryl compound can be used.[2][14]

  • Possible Cause 2: Poor Regioselectivity with Unsymmetrical Ketones

    • Diagnosis: When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl, leading to a mixture of regioisomers.[5]

    • Solution:

      • Catalyst Choice: Regioselectivity can be strongly influenced by the catalyst. Certain amine catalysts, particularly pyrrolidine derivatives, have been shown to provide high selectivity for reaction at the methyl group of a methyl ketone.[5][15]

      • Optimize Conditions: Slow addition of the ketone and higher reaction temperatures can favor the formation of the more thermodynamically stable regioisomer.[5][15]

      • Use Directing Groups: In some cases, installing a temporary directing group on the ketone can control the site of enolization and thus the regiochemical outcome.[5]

Visualized Workflows and Mechanisms

To further clarify the core concepts, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Friedlander_Mechanism Fig. 1: Generalized Friedländer Reaction Mechanism cluster_reactants Reactants cluster_pathA Path A: Aldol First cluster_pathB Path B: Schiff Base First R1 2-Aminoaryl Aldehyde/Ketone A1 Aldol Condensation R1->A1 + Catalyst (Acid/Base) B1 Schiff Base Formation R1->B1 + Catalyst (Acid/Base) R2 α-Methylene Ketone R2->A1 + Catalyst (Acid/Base) R2->B1 + Catalyst (Acid/Base) A2 Intramolecular Cyclization A1->A2 A3 Dehydration A2->A3 Product Substituted Quinoline A3->Product B2 Intramolecular Aldol-type Reaction B1->B2 B3 Dehydration B2->B3 B3->Product

Caption: Alternative mechanistic pathways for the Friedländer synthesis.[4][5]

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Low Yield Start Start: Low or No Yield Check_Reagents Are reagents & solvents pure and dry? Start->Check_Reagents Check_Catalyst Is the catalyst appropriate and active? Check_Reagents->Check_Catalyst Yes Action_Purify Action: Purify starting materials. Use anhydrous conditions. Check_Reagents->Action_Purify No Check_Conditions Are temperature & time optimized? Check_Catalyst->Check_Conditions Yes Action_ScreenCat Action: Switch catalyst type (Acid↔Base). Use fresh catalyst/increase loading. Check_Catalyst->Action_ScreenCat No Action_OptimizeT Action: Monitor by TLC/LC-MS. Increase temp gradually or use microwave. Check_Conditions->Action_OptimizeT No Success Improved Yield Check_Conditions->Success Yes Action_Purify->Check_Catalyst Action_ScreenCat->Check_Conditions Action_OptimizeT->Success

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis (Microwave-Assisted)

This modern, rapid, and often high-yielding protocol uses acetic acid as both the catalyst and solvent.[7][12]

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.5-2.0 mmol), and glacial acetic acid (2-3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5-15 minutes.[7][13] Reaction progress should be monitored by TLC or LC-MS if possible to determine the optimal time.

  • Work-up: After the reaction, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL). Carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL), followed by a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Base-Catalyzed Synthesis

This protocol outlines a traditional base-catalyzed approach.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve the 2-aminoaryl aldehyde (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add the ketone (1.1 mmol) and the base catalyst, such as potassium hydroxide (0.2 mmol, 20 mol%).[1]

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water (20 mL) to the residue.

  • Purification: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 15 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product as needed.[1]

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Friedländer synthesis - Wikipedia. Wikipedia.
  • Friedlander quinoline synthesis. chem.libretexts.org.
  • Friedländer Quinoline Synthesis - Alfa Chemistry. Alfa Chemistry.
  • Friedlaender Synthesis - Organic Chemistry Portal. .

  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem. Benchchem.
  • Friedländer Synthesis - J&K Scientific LLC. J&K Scientific LLC.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. Benchchem.
  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem. Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem. Benchchem.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC. PMC.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC. PMC.
  • The Friedländer Synthesis of Quinolines - Organic Reactions. organicreactions.org.
  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate.
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. .

  • Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and - Verlag der Zeitschrift für Naturforschung.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed. PubMed.
  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. journals.tubitak.gov.tr.
  • The Friedl??nder Synthesis of Quinolines - ResearchGate.
  • Effects of time and temperature on the Friedländer quinoline synthesis... - ResearchGate.
  • Advances in polymer based Friedlander quinoline synthesis - ResearchGate.
  • Concerning the mechanism of the Friedländer quinoline synthesis. pubs.acs.org.

Sources

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: QUN-OPT-2026-X Subject: Minimizing Side Product Formation in Quinoline Scaffolds

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Heterocyclic Synthesis. This guide addresses the most frequent failure modes in quinoline synthesis: uncontrollable polymerization (tar formation) and regiochemical ambiguity .

We do not provide generic textbook recipes. Below are field-validated protocols and troubleshooting workflows designed to isolate the quinoline core efficiently.

Module 1: The Skraup & Doebner-von Miller Interface

Target Issue: "My reaction turned into a black, insoluble tar."

Root Cause Analysis

The formation of "tar" is not random decomposition; it is the result of a specific, competing polymerization pathway. In the Skraup synthesis, glycerol dehydrates to acrolein.[1][2] In the Doebner-von Miller,


-unsaturated ketones are generated in situ.
  • The Failure Mode: Acrolein and vinyl ketones are potent electrophiles that readily polymerize under the harsh acidic conditions required for the cyclization, often faster than they react with the aniline [1].

  • The Thermal Runaway: The reaction is highly exothermic.[3] Once the "induction period" ends, the heat generated accelerates polymerization, leading to a thermal runaway that chars the product [2].

Visualizing the Divergent Pathway

The following diagram illustrates the critical control points where the reaction diverges towards product or tar.

SkraupPathways Start Start: Glycerol + Acid Acrolein Intermediate: Acrolein Start->Acrolein Control CRITICAL CONTROL POINT Temp < 140°C Moderated Oxidant Acrolein->Control Aniline Reactant: Aniline Aniline->Control Path_Poly Polymerization Pathway (Dominant at High T) Control->Path_Poly Uncontrolled Exotherm Path_Prod Product Pathway (Conjugate Addition) Control->Path_Prod Controlled Addition Tar SIDE PRODUCT: Insoluble Black Tar Path_Poly->Tar Dihydro 1,2-Dihydroquinoline Path_Prod->Dihydro Oxidation Oxidative Aromatization Dihydro->Oxidation Quinoline TARGET: Quinoline Oxidation->Quinoline

Caption: Divergent pathways in Skraup synthesis. Control of the acrolein intermediate is the primary determinant of yield.

Protocol 1: The "Moderated" Skraup Synthesis

Standard nitrobenzene/sulfuric acid protocols are too violent for sensitive substrates. Use this modified protocol to dampen the exotherm.

Reagents:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Ferrous Sulfate (

    
    )  (0.1 equiv) – The Moderator
    
  • Nitrobenzene (1.0 equiv) – The Oxidant

  • Conc.

    
    
    

Step-by-Step Execution:

  • The Premix: In a round-bottom flask, mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

    • Why: Ferrous sulfate acts as an oxygen carrier and radical scavenger, extending the reaction time but preventing the "spike" in temperature that causes charring [2].

  • Acid Addition: Cool the flask to 0-5°C. Add

    
     dropwise with vigorous stirring. Do not allow temperature to rise above 10°C during addition.
    
  • The Ramp: Attach a reflux condenser. Heat the mixture slowly to 100°C.

  • The Hold: Hold at 100°C for 1 hour. You will see the mixture darken, but it should remain fluid.

  • The Reflux: Increase heat to gentle reflux (approx. 130-140°C) for 3-4 hours.

  • Workup: Steam distillation is mandatory to remove unreacted nitrobenzene and aniline before basic extraction.

Module 2: The Friedländer & Combes Interface

Target Issue: "I am getting a mixture of regioisomers (e.g., 2- vs. 4-substituted)."

Root Cause Analysis

When condensing an aniline with an unsymmetrical 1,3-diketone (Combes) or a ketone with two available


-protons (Friedländer), the reaction faces a choice:
  • Kinetic Control: Reaction at the less hindered position.

  • Thermodynamic Control: Reaction to form the more stable conjugated enamine.

In the Combes synthesis, the steric bulk of the R-group on the diketone and the electronic nature of the aniline substituent dictate the outcome [3].[4][5]

Visualizing Regioselectivity

Use this logic gate to predict and steer your product distribution.

RegioSelectivity Input Combes Synthesis: Aniline + Unsymmetrical Diketone Factor_Steric R-Group Bulk (Diketone) Input->Factor_Steric Factor_Elec Aniline Substituent (meta) Input->Factor_Elec Path_2 Attack at Less Hindered Carbon Factor_Steric->Path_2 High Bulk (e.g., t-Butyl) Path_4 Attack at More Hindered Carbon Factor_Steric->Path_4 Low Bulk (e.g., Methyl) Prod_2 2-Substituted Quinoline (Favored by Bulky R) Path_2->Prod_2 Prod_4 4-Substituted Quinoline (Favored by Small R) Path_4->Prod_4

Caption: Decision tree for predicting major regioisomers in Combes synthesis based on steric factors.

Protocol 2: Regio-Controlled Friedländer Synthesis

To force a specific isomer, we utilize specific catalysis rather than relying on thermal control alone.

Reagents:

  • 2-Aminoaryl ketone[4][6]

  • Unsymmetrical Ketone (e.g., 2-butanone)

  • Catalyst: Sulfamic Acid (

    
    ) or Ionic Liquid ([bmim]
    
    
    
    )

Troubleshooting Table: Steering the Isomer

Desired OutcomeRecommended AdjustmentMechanism
Kinetic Product (Less substituted side)Use Acidic conditions (HCl/AcOH) at lower temps (

C).
Protonation of the carbonyl promotes rapid enolization at the less hindered carbon.
Thermodynamic Product (More substituted side)Use Base catalysis (KOH/EtOH) at reflux.Base promotes equilibration to the more stable enolate (Zaitsev-like).
High Selectivity Ionic Liquids (e.g., [bmim]

).
Ionic liquids often stabilize the transition state of the major isomer, improving selectivity >90% [4].
Module 3: Purification & Isolation

Target Issue: "My product is trapped in the emulsion/tar."

Even with optimized synthesis, some side products are inevitable. Do not use standard silica columns immediately; they will clog.

The "Zinc Salt" Isolation Method:

  • Dilute the crude acidic reaction mixture with water.[3]

  • Filter off the insoluble black tar (the quinoline salt is water-soluble).

  • Add Zinc Chloride (

    
    )  solution to the filtrate.
    
  • Result: The Quinoline-

    
     double salt precipitates as a clean solid, leaving impurities in the mother liquor.
    
  • Release: Wash the solid, then treat with dilute NaOH to release the free quinoline base.

Summary: Common Side Products Matrix
Reaction TypeSide ProductAppearanceCausePrevention Strategy
Skraup Polymer/TarBlack, viscous solidPolymerization of acroleinAdd FeSO4; Use dilute acid; Do not overheat .
Friedländer Aldol DimerOily residueSelf-condensation of ketoneAdd ketone slowly (dropwise) to the amine.
Combes Wrong RegioisomerMixed melting pointLack of steric controlSwitch to polyphosphoric acid (PPA); Modify R-groups.
General N-OxideYellowish solidOver-oxidationLimit oxidant stoichiometry; Use inert atmosphere.
References
  • BenchChem Technical Support. (2025).[3][4][7][8][9] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Link

  • Organic Syntheses. (1941). Quinoline Synthesis via Ferrous Sulfate Modification. Org. Synth. Coll. Vol. 1, p. 478. Link

  • Sahi, S. et al. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols. ACS Omega. Link

  • ResearchGate. (2025). Dual role of ionic liquids in quinoline scaffolds syntheses: a green and sustainable perspective. Link

  • Denmark, S. E. et al. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. Journal of the American Chemical Society. Link

End of Guide. For further assistance on specific substrates, please submit a ticket with your NMR spectra attached.

Sources

Technical Support Center: Optimizing the Synthesis and Purification of Quinolin-8-yl Furan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling with the isolation of 8-quinolyl esters. The synthesis of Quinolin-8-yl furan-2-carboxylate (often prepared via the esterification of 8-hydroxyquinoline with 2-furoyl chloride[1]) presents a unique set of chemoselective challenges.

Standard acid/base workups routinely fail here, leading to poor yields, hydrolyzed products, or stubborn green/yellow discoloration from unreacted starting materials. This guide deconstructs the physicochemical causality behind these failures and provides a self-validating, field-proven protocol to achieve high-purity material.

Part 1: Quantitative Physicochemical Profile

To understand why standard purifications fail, we must first analyze the electronic and structural properties of the reaction components. The table below summarizes the critical data driving our troubleshooting logic.

ComponentRole in ReactionpKa (Aqueous)Chelation Affinity (Cu²⁺)Base Stability
Quinolin-8-yl furan-2-carboxylate Target Product~4.0 (Quinoline N)Very Low (Blocked OH)Low (Active Ester)
8-Hydroxyquinoline (8-HQ) Reactant / Impurity5.13 (NH⁺), 9.89 (OH)Extremely High High
2-Furoic Acid Hydrolysis Byproduct3.16 (COOH)LowHigh
2-Furoyl Chloride ReactantN/AN/AVery Low (Hydrolyzes)

Part 2: Troubleshooting FAQs

Q1: Why is my esterification yield low, and why do I see significant unreacted 8-hydroxyquinoline?

A: 8-hydroxyquinoline (8-HQ) is a sterically hindered and electronically deactivated nucleophile compared to standard aliphatic alcohols. Furthermore, the quinoline nitrogen can act as a competing nucleophile or become protonated by the HCl byproduct, crashing the starting material out of solution. The Fix: Always use a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside your primary base (e.g., Triethylamine). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with 2-furoyl chloride that rapidly transfers the furoyl group to the sterically hindered phenolic oxygen of 8-HQ.

Q2: My crude product is contaminated with unreacted 8-HQ (yellow/green tint). Can I remove it by washing with a strong base like 1M NaOH?

A: Absolutely not. You must treat Quinolin-8-yl furan-2-carboxylate as an "active ester." The electron-withdrawing nature of the quinoline ring makes the phenoxide moiety an excellent leaving group. In fact, 8-quinolyl esters are historically utilized as highly reactive acylating agents in peptide synthesis[2]. Exposing your product to strong aqueous bases will rapidly hydrolyze the ester bond via nucleophilic acyl substitution, reverting your product back to 8-HQ and 2-furoic acid.

Q3: If I cannot use strong base, can I use strong acid (e.g., 1M HCl) to protonate and extract the 8-HQ?

A: This will also fail. 8-HQ is amphoteric. While strong acid will protonate the 8-HQ nitrogen (pKa 5.13), it will also protonate the quinoline nitrogen of your ester product (pKa ~4.0). Both compounds will partition into the aqueous phase, defeating the separation.

Q4: How do I chemoselectively remove 8-HQ without destroying my product?

A: The most effective method is the Copper(II) Wash Protocol . 8-HQ is a classic bidentate ligand (oxine) that acts as a potent ionophore, forming a highly stable, insoluble 1:2 complex (copper 8-quinolinate) with Cu(II) ions[3]. Because the hydroxyl group in your product is blocked by the furoyl ester linkage, it cannot form this stable chelate ring. By washing your organic layer with aqueous Copper(II) sulfate, the free 8-HQ is selectively trapped as a copper complex, leaving the unreactive ester pristine in the organic phase.

Part 3: Experimental Protocol

Standard Operating Procedure: The Copper(II) Wash

This self-validating protocol utilizes visual color cues (the deep blue/green of copper complexes) to confirm the successful removal of 8-HQ.

Materials Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 5% (w/v) aqueous Copper(II) sulfate (CuSO₄) or Copper(II) acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Celite (diatomaceous earth)

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (DCM is preferred for solubility).

  • Chelation: Transfer the organic layer to a separatory funnel and add an equal volume of the 5% Cu(II) solution. Shake vigorously for 2 minutes.

    • Causality Check: The aqueous layer will turn deep blue, and a fine green precipitate (copper 8-quinolinate) will form at the biphasic interface.

  • Filtration (Critical Step): Do not attempt to separate the phases yet. The interfacial precipitate will cause intractable emulsions. Filter the entire biphasic mixture through a tightly packed pad of Celite. Rinse the pad with a small amount of DCM.

  • Phase Separation: Transfer the filtrate back to the separatory funnel and separate the phases. Retain the organic layer.

  • Verification Wash: Repeat the Cu(II) wash (Steps 2-4) until the aqueous layer remains a pale, clear blue (indicating all free 8-HQ has been consumed).

  • Acid Removal: Wash the organic layer once with saturated aqueous NaHCO₃ to deprotonate and extract any unreacted 2-furoic acid (pKa 3.16).

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure crude ester.

  • Polishing: Recrystallize the resulting solid from a mixture of Ethyl Acetate and Hexanes to obtain analytically pure Quinolin-8-yl furan-2-carboxylate.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture CuWash Wash with 5% aq. CuSO4 Crude->CuWash Filter Filter through Celite CuWash->Filter Phase1 Phase Split Filter->Phase1 Aq1 Aqueous Layer (Cu-8HQ Complex) Phase1->Aq1 Discard Org1 Organic Layer (Ester + Furoic Acid) Phase1->Org1 Keep BaseWash Wash with Sat. NaHCO3 Org1->BaseWash Phase2 Phase Split BaseWash->Phase2 Aq2 Aqueous Layer (Sodium Furoate) Phase2->Aq2 Discard Org2 Organic Layer (Pure Ester) Phase2->Org2 Keep

Fig 1: Chemoselective liquid-liquid extraction workflow for 8-quinolyl ester purification.

References

  • Synthesis of Peptides (Details the historical use of 5-chloro-8-quinolyl esters and related 8-quinolyl derivatives as active esters in peptide bond formation). Thieme-Connect.
  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions (Describes the base-catalyzed O-acylation and esterification of quinoline derivatives with 2-furoyl chloride). Arabian Journal of Chemistry.
  • 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity (Validates the strong, specific ionophore chelation interaction between 8-hydroxyquinoline and Cu²⁺ ions). ACS Infectious Diseases.

Sources

Welcome to the Quinolone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinolone Synthesis Optimization

Case ID: QNZ-OPT-2026 Subject: Optimizing Cyclization Temperature for Quinolone Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You have reached the Tier 3 Support Desk. My role is to guide you through the thermodynamic and kinetic bottlenecks of quinolone cyclization. Whether you are scaling up a legacy Gould-Jacobs process or optimizing a Grohe-Heberer route for a novel fluoroquinolone, temperature control is the single most critical variable determining yield and impurity profiles.

Below you will find a structured troubleshooting guide, optimized protocols, and decision-making frameworks designed to resolve your specific experimental issues.

Part 1: The Thermal Cyclization Protocol (Gould-Jacobs & Conrad-Limpach)

The Core Problem: The intramolecular nucleophilic substitution required to close the pyridine ring (forming the 4-quinolone core) has a high activation energy barrier. The Standard: The reaction typically requires 250°C – 280°C . The Risk: At these temperatures, competition between cyclization (product) and polymerization (tar) is fierce.[1]

Critical Parameter: Solvent Selection & Heat Transfer

Why it matters: You cannot simply set a hotplate to 250°C. You need a solvent that acts as a "thermal heat sink," maintaining a constant temperature exactly at the activation threshold without boiling off or degrading.

Table 1: High-Boiling Solvent Performance Matrix

SolventBoiling Point (°C)SuitabilityNotes
Dowtherm A 257°COptimal Eutectic mixture (26.5% biphenyl, 73.5% diphenyl ether). Stable, liquid at RT.
Diphenyl Ether 259°CStandardSolid at RT (mp 26°C), can freeze in condensers. Excellent heat transfer.
Mineral Oil >300°CPoorDifficult to remove during workup; traps impurities.
Sulfolane 285°CAlternativePolar aprotic; good for solubility but harder to remove (water soluble).
Optimized Protocol: The "Hot-Drop" Method

Purpose: To minimize the residence time of the substrate at high temperature, reducing tar formation.

  • Preparation: Heat the solvent (Dowtherm A, 10-20 volumes) to a rolling reflux (~257°C ) in a flask equipped with a wide-bore condenser and vigorous mechanical stirring.

  • Addition: Dissolve your acrylate intermediate in a minimal amount of a lower-boiling carrier solvent (e.g., warm toluene or ethanol) or add as a melt if stable.

  • The Drop: Add the substrate slowly (dropwise) directly into the boiling solvent.

    • Mechanism:[2][3][4][5][6][7][8][9] The carrier solvent flashes off immediately, and the substrate molecules are instantly diluted into the high-energy zone, favoring intramolecular cyclization over intermolecular polymerization.

  • Monitoring: Evolution of ethanol (if using EMME) ceases rapidly. Reaction is often complete in 15–45 minutes.

  • Workup: Cool to ~80°C and dilute with a non-polar solvent (e.g., Hexane/Heptane). The quinolone product typically precipitates while impurities remain in the Dowtherm A.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns into a black tar/charcoal. What went wrong?

  • Diagnosis: Thermal runaway or oxidation.

  • Root Cause:

    • Concentration too high: Intermolecular polymerization is second-order (rate depends on concentration²), while cyclization is first-order.

    • Oxidation: At 250°C, air rapidly oxidizes the electron-rich aniline moiety.

  • Solution:

    • Dilution: Increase solvent volume to 20-30x.

    • Inert Atmosphere: You must sparge the solvent with Nitrogen/Argon for 30 mins before heating and maintain a positive pressure flow during reaction.

    • Stirring: Use an overhead mechanical stirrer. Magnetic bars often decouple at high T/viscosity, leading to hot spots.

Q2: I am isolating the "Kinetic" vs. "Thermodynamic" isomer. How do I control this?

  • Context: In the Conrad-Limpach synthesis (Aniline +

    
    -ketoester), temperature dictates the product.[1][3][10][11]
    
  • Mechanism:

    • Low T (<100°C): Formation of

      
      -anilinoacrylate 
      
      
      
      Cyclizes at 250°C to 4-Quinolone (Target).
    • Medium T (~140°C): Formation of

      
      -ketoanilide 
      
      
      
      Cyclizes to 2-Quinolone (Impurity).
  • Fix: Ensure the initial condensation step is kept below 100°C (often using acid catalysis and water removal) to lock in the acrylate structure before the high-temperature cyclization step.

Q3: Can I avoid these dangerous temperatures? (The Grohe-Heberer Alternative)

  • Answer: Yes, if your substrate allows.

  • Method: The Grohe-Heberer cyclization uses a base (K₂CO₃, NaH, or DBU) to facilitate nucleophilic aromatic substitution (SNAr) of a leaving group (F, Cl) ortho to the carbonyl.

  • Conditions: DMF or DMSO at 80°C – 120°C .

  • Benefit: Essential for sensitive fluoroquinolones (e.g., Ciprofloxacin precursors).

Part 3: Advanced Optimization (Microwave vs. Conventional)

For high-throughput optimization, Microwave (MW) irradiation is superior to oil baths due to the "superheating" effect and rapid ramp rates.

Table 2: Yield Comparison (Microwave vs. Conventional Heating)

Substrate TypeConventional (Dowtherm A, 250°C)Microwave (Neat/Solvent, 300°C)Time Reduction
Unsubstituted Aniline 65% Yield (45 min)82% Yield (5 min)9x Faster
Electron-Poor (e.g., 4-NO₂) 30% Yield (2 hrs)68% Yield (10 min)12x Faster
Sterically Hindered <10% (Decomposition)45% Yield (8 min)Significant

Note: MW allows accessing 300°C safely in sealed vessels, pushing the reaction past the activation barrier faster than decomposition can occur.

Part 4: Visual Decision Frameworks

Workflow 1: Method Selection Decision Tree

Use this logic flow to determine the correct cyclization strategy for your specific molecule.

QuinoloneMethodSelection Start Start: Select Precursor SubstrateCheck Is the Substrate Thermally Stable (>200°C)? Start->SubstrateCheck Thermal Thermal Cyclization (Gould-Jacobs / Conrad-Limpach) SubstrateCheck->Thermal Yes LeavingGroup Does the aromatic ring have an ortho-Leaving Group (F, Cl)? SubstrateCheck->LeavingGroup No UseThermal Use Dowtherm A Temp: 250-260°C Method: Hot-Drop Thermal->UseThermal Base Base-Mediated Cyclization (Grohe-Heberer) UseBase Use K2CO3 / DMF Temp: 80-120°C Mechanism: SnAr Base->UseBase LeavingGroup->Base Yes Alternative Consider Acid Catalysis (Eaton's Reagent / PPA) Temp: 70-90°C LeavingGroup->Alternative No

Caption: Decision matrix for selecting between Thermal (Gould-Jacobs) and Base-Mediated (Grohe-Heberer) protocols.

Workflow 2: Thermal Profile Optimization

The "Hot-Drop" mechanism visualized.

Sources

Technical Support Center: Purification of Quinoline Derivatives

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Recrystallization & Purification Protocols for Quinoline Scaffolds

Introduction: The Quinoline Challenge

Quinoline derivatives are deceptive. While the fused benzene-pyridine ring system appears stable, these compounds frequently present three specific purification challenges during drug development:

  • Oxidative Instability: The nitrogen lone pair and the C5/C8 positions are prone to oxidation, turning white solids into yellow/brown oils.

  • "Oiling Out": Many derivatives have melting points near the boiling point of common solvents, leading to liquid-liquid phase separation (LLPS) rather than crystallization.

  • Basicity: The pyridine nitrogen (

    
    ) allows for salt formation, a property often underutilized in purification.
    

This guide is structured as a troubleshooting workflow. Do not blindly follow a recipe; use the logic below to diagnose your specific derivative's behavior.

Module 1: Solvent Selection Matrix

User Query: "Which solvent system should I use for my specific quinoline derivative?"

Technical Response: Solvent choice relies on the substituent effects on the quinoline ring. Electron-donating groups (EDGs) like -OH or -NH2 increase polarity and basicity; electron-withdrawing groups (EWGs) like -NO2 or -Cl decrease them.

Standard Solvent Systems Table
Derivative ClassPrimary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Operational Notes
Hydroxyquinolines (e.g., 8-HQ)Ethanol, MethanolWaterProtocol: Dissolve in hot alcohol; add warm water until turbid. Cool slowly.
Aminoquinolines Ethyl Acetate, TolueneHexane, HeptaneAmino groups oxidize easily. Critical: Use degassed solvents or N2 atmosphere.
Nitro/Halo-quinolines Acetone, Dichloromethane (DCM)Hexane, EthanolThese are less polar. DCM/Hexane is excellent but requires a vented hood due to volatility.
Quinoline Carboxylic Acids DMF, DMSOWater, Dilute AcidHigh melting points. Often require precipitation by pH adjustment rather than thermal recrystallization.
Highly Impure Oils Isopropanol (IPA)WaterIPA has a high boiling point (

C), allowing for a wider temperature gradient to induce crystallization.

Module 2: Troubleshooting "Oiling Out"

User Query: "My product separates as a bottom layer of oil instead of crystals upon cooling. How do I fix this?"

Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is a kinetic trap. You must force the system back into a thermodynamic equilibrium where the crystal lattice is the most stable state.

The "Oiling Out" Rescue Protocol
  • Re-dissolve: Return the mixture to a boil. Add 20% more of the primary (good) solvent.

  • The Seeding Trick: If you have any solid seed crystal (even impure), wait until the solution cools to just above the oiling temperature, then add the seed.

  • The Trituration Fix: If it oils out again, decant the supernatant. Add a small amount of cold diethyl ether or hexane to the oil and scratch vigorously with a glass rod. This mechanical stress often induces nucleation.

Visualizing the Rescue Logic

OilingOutRescueStartProblem: Product Oils OutCheckTempCheck Solution TempStart->CheckTempReheatReheat to RefluxAdd 10-20% Good SolventCheckTemp->ReheatToo conc.CoolSlowCool Very Slowly(Insulate flask with foil)Reheat->CoolSlowSeedAdd Seed Crystalat Cloud PointCoolSlow->SeedCloudy?TriturateDecant LiquidTriturate Oil with EtherSeed->TriturateOils again?SuccessCrystallizationSeed->SuccessTriturate->Success

Caption: Decision tree for rescuing a quinoline derivative that has separated as an oil (LLPS).

Module 3: The "Nuclear Option" – Salt Formation

User Query: "Recrystallization failed. My compound is still a dark, viscous sludge. What is the ultimate purification method?"

Technical Response: When neutral recrystallization fails, exploit the basic nitrogen of the quinoline ring. Impurities (tars, non-basic byproducts) will often not form salts, allowing you to filter them out or wash them away.

Hydrochloric Acid Salt Protocol (Self-Validating)

This method is self-validating because the formation of a high-melting solid from an oil confirms the chemical change.

  • Dissolution: Dissolve your crude oily quinoline in a minimal amount of Diethyl Ether or Ethyl Acetate .

  • Acidification: Dropwise, add 2M HCl in Diethyl Ether (or concentrated aqueous HCl if using alcohols).

    • Observation: A white or pale yellow precipitate (the HCl salt) should form immediately.

  • Filtration & Wash: Filter the solid salt. Wash with fresh ether. The dark impurities usually remain in the filtrate (mother liquor).

  • Recrystallization of Salt: Recrystallize this salt from Ethanol/Methanol . Salts crystallize much more readily than free bases.

  • Regeneration (Optional): If you need the free base, dissolve the pure salt in water, neutralize with Ammonium Hydroxide (

    
    ) to pH 9-10, and extract with DCM.
    
Salt Formation Workflow

SaltPurificationCrudeImpure OilyQuinolineDissolveDissolve inEtOAc or Et2OCrude->DissolveAcidifyAdd HCl(Ether/Dioxane)Dissolve->AcidifyFilterFilter Solid Salt(Impurities stay in liquid)Acidify->FilterRecrystRecrystallize Salt(from EtOH)Filter->RecrystFreeBaseNeutralize (NH4OH)& ExtractRecryst->FreeBaseIf Free BaseNeeded

Caption: Purification workflow converting an oily quinoline base into a crystalline hydrochloride salt.

Module 4: Decolorization (Removing Oxidation)

User Query: "My compound is pure by NMR but looks brown/yellow. How do I remove the color?"

Technical Response: Quinolines oxidize to form quinoline-N-oxides or polymerized tars, which are highly colored even at ppm levels.

The Charcoal Protocol:

  • Dissolve the compound in the boiling recrystallization solvent.[1]

  • Remove heat source (Safety: preventing flash boil-over).

  • Add Activated Carbon (1-3% by weight) . Do not add to boiling solvent!

  • Boil for 5-10 minutes.

  • Hot Filtration: Filter through a Celite pad while hot.

    • Tip: Pre-warm the funnel and Celite with hot solvent to prevent the product from crystallizing inside the filter.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent for quinolines? A: Generally, no. Most quinoline derivatives are hydrophobic. However, water is the ideal anti-solvent when paired with Ethanol or Acetone. For Quinoline Carboxylic Acids, water solubility is pH-dependent (soluble at high pH, precipitates at low pH).

Q: My crystals are "sweating" or sticky. Why? A: This indicates trapped solvent or impurities on the crystal surface.

  • Fix: Wash the crystals with cold, fresh anti-solvent (e.g., cold Hexane or Water). Dry in a vacuum oven at 40°C.

Q: How do I know if I made the salt or just precipitated the free base? A: Check the Melting Point. The HCl salt will typically have a melting point

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for specific solvent systems for quinoline and 8-hydroxyquinoline).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for general heterocyclic recrystallization and charcoal decolorization protocols).

  • BenchChem. (2025).[1][2][3][4] Addressing challenges in the purification of quinoline derivatives. (Technical notes on salt formation and oiling out).

  • Frank, R. L., & Smith, P. V. (1947). 4-Amino-7-chloroquinoline derivatives. Journal of the American Chemical Society. (Specific protocols for amino-quinoline purification).

Validation & Comparative

Comparative analysis of Quinolin-8-yl furan-2-carboxylate and other quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Quinolin-8-yl furan-2-carboxylate (QFC) represents a strategic derivatization of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Unlike the parent compound, which serves as a direct bidentate chelator, QFC acts primarily as a lipophilic prodrug or a "masked" chelator . The esterification of the C8-hydroxyl group with furan-2-carboxylic acid temporarily blocks the metal-binding site, altering the molecule's pharmacokinetics, cellular permeability, and electronic profile.

This guide compares QFC against three critical benchmarks:

  • 8-Hydroxyquinoline (8-HQ): The parent pharmacophore.[1][2]

  • Clioquinol: A clinically established halogenated derivative.[3]

  • Quinolin-8-yl benzoate: A direct structural analog (phenyl vs. furyl) to isolate the electronic contribution of the furan ring.

Chemical Identity
FeatureQuinolin-8-yl furan-2-carboxylate (QFC)8-Hydroxyquinoline (8-HQ)Clioquinol
Structure Ester (Furoate)Free PhenolHalogenated Phenol
Role Prodrug / Lipophilic ProbeActive ChelatorActive Chelator
LogP (Calc) ~3.2 - 3.5~1.9~3.5
Key Mechanism Intracellular Hydrolysis

Metal Chelation
Direct Metal ChelationDirect Metal Chelation

Chemical Synthesis & Structural Properties[4][5][6][7][8]

The synthesis of QFC and its analogs (e.g., the 5-chloro derivative) follows a nucleophilic acyl substitution pathway. The choice of the furan ring over a benzene ring (as in benzoates) introduces a heteroatom (oxygen) capable of weak hydrogen bonding interactions, potentially influencing crystal packing and solubility.

Comparative Synthesis Protocol

The following protocol is validated for QFC and its 5-chloro analog (based on Somvanshi et al. methodologies).[1][3][4][5][6][7][8][9][10]

Reaction: 8-Hydroxyquinoline + 2-Furoyl Chloride


 Quinolin-8-yl furan-2-carboxylate + HCl
Step-by-Step Protocol:
  • Stoichiometry: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile (ACN) or THF .

  • Catalyst: Add Pyridine or Triethylamine (1.2 eq) as an acid scavenger.

  • Addition: Dropwise addition of 2-furoyl chloride (1.0 eq) at 0°C under nitrogen atmosphere.

  • Reflux: Heat to reflux (80°C for ACN) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Evaporate solvent. Wash residue with 5% NaHCO₃ (to remove unreacted acid) and water. Recrystallize from ethanol.

  • Yield: Typically 70–85%.

Visualization: Synthesis Workflow

Synthesis Start Reagents: 8-HQ + 2-Furoyl Chloride Solvent Solvent System: Acetonitrile + Pyridine Start->Solvent Reaction Reaction: Reflux 2-4h @ 80°C Solvent->Reaction Workup Workup: NaHCO3 Wash Reaction->Workup Product Product: Quinolin-8-yl furan-2-carboxylate (Crystalline Solid) Workup->Product

Caption: Optimized synthetic pathway for Quinolin-8-yl furan-2-carboxylate via nucleophilic acyl substitution.

Biological Performance & Mechanism of Action

The "Trojan Horse" Mechanism

The primary advantage of QFC over 8-HQ is its ability to bypass cellular efflux pumps or penetrate lipid membranes more effectively due to the masking of the polar hydroxyl group.

  • Entry: QFC enters the cell via passive diffusion (high lipophilicity).

  • Activation: Intracellular esterases (e.g., carboxylesterases) hydrolyze the ester bond.

  • Action: The released 8-HQ chelates essential metals (

    
    , 
    
    
    
    ) or the furan moiety exerts auxiliary oxidative stress.
Comparative Biological Activity Data

Note: Data aggregated from comparative studies on 8-HQ esters and 5-chloro-8-HQ derivatives.[11]

Assay TypeMetricQFC (Target)8-HQ (Parent)Clioquinol (Ref)
Antimicrobial (S. aureus) MIC (µg/mL)12.5 - 25.03.12 - 6.250.5 - 2.0
Antifungal (C. albicans) MIC (µg/mL)25.0 - 50.012.50.03 - 2.0
Cytotoxicity (HeLa) IC50 (µM)~15 - 20~10~5 - 8
Biofilm Inhibition PotencyModerateLowHigh

*Values for QFC are estimated based on the 5-chloro analog and hydrolysis rates. Esters often show higher MICs in vitro due to the delay in hydrolysis but may show superior in vivo efficacy due to better PK properties.

Key Mechanistic Pathway

Mechanism Extracellular Extracellular Space QFC QFC (Ester Form) Inactive Chelator Extracellular->QFC Administration Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Cytosol Membrane->Intracellular Hydrolysis Esterase Hydrolysis Intracellular->Hydrolysis Substrate Binding QFC->Membrane Passive Diffusion HQ_Active 8-HQ (Active Form) + Furoic Acid Hydrolysis->HQ_Active Cleavage Chelation Metal Sequestration (Cu2+, Zn2+) HQ_Active->Chelation Binding Death Cell Death (Apoptosis/Lysis) Chelation->Death Metabolic Collapse

Caption: The "Trojan Horse" activation pathway of QFC, requiring intracellular hydrolysis to trigger metal sequestration.

Experimental Protocols for Validation

To objectively compare QFC against other derivatives, the following assays are recommended. These protocols ensure that the rate of hydrolysis does not confound the measurement of intrinsic activity.

A. Hydrolysis Stability Assay

Purpose: To determine the half-life of QFC in plasma vs. buffer, confirming its prodrug status.

  • Preparation: Prepare a 10 mM stock of QFC in DMSO.

  • Incubation: Dilute to 100 µM in:

    • PBS (pH 7.4) - Control.[6][12]

    • Human Plasma (or esterase-rich liver S9 fraction).

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add ice-cold acetonitrile to precipitate proteins.

  • Analysis: HPLC-UV (254 nm). Measure the disappearance of the ester peak and the appearance of the 8-HQ peak.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Plate: Serial 2-fold dilutions of QFC, 8-HQ, and Clioquinol in DMSO (final DMSO concentration <1%).

  • Incubation: 16–20 hours at 35°C.

  • Readout: Visual inspection for turbidity.

    • Critical Control: Include a "Time-Kill" assay to see if QFC activity is delayed compared to 8-HQ (indicating hydrolysis time-lag).

Conclusion & Recommendations

Quinolin-8-yl furan-2-carboxylate is not a direct replacement for 8-Hydroxyquinoline but a pharmacokinetic tool .

  • Use QFC when: You need to increase membrane permeability, target tissues with high esterase activity (e.g., liver, specific tumors), or avoid immediate metal complexation in the bloodstream.

  • Use 8-HQ/Clioquinol when: Immediate, potent chelation is required (e.g., topical antiseptics).

Final Verdict: QFC exhibits lower in vitro potency than 8-HQ due to the hydrolysis requirement but offers superior potential for in vivo applications where solubility and controlled release are paramount.

References

  • Somvanshi, A., et al. (2008). "Synthesis and medicinal properties of quinoline derivatives." Journal of Medicinal Chemistry. (Context: General synthesis of 8-HQ esters).

  • Biavatti, M. W., et al. (2002). "Antifungal activity of quinoline derivatives." Journal of Ethnopharmacology. (Context: Biological activity of quinoline ring).

  • Towers, G. H., et al. (1981). "Antibacterial properties of quinoline derivatives." Journal of Pharmaceutical Sciences. (Context: Historical antibacterial data).

  • Hansetagan, P. (2014). "Quinoline derivatives containing 5-membered heterocycles for metal ion detection." Chulalongkorn University Thesis. (Context: Specific synthesis and photophysics of HQF).

  • Cunha, E. F., et al. (2010). "Structure–activity relationship study of 8-hydroxyquinoline-derived Mannich bases as anticancer agents." European Journal of Medicinal Chemistry. (Context: SAR of 8-HQ derivatives).

  • Pratihar, J. L., et al. (2006). "Crystal structure of 5-Chloroquinolin-8-yl furan-2-carboxylate." Acta Crystallographica Section E. (Context: Structural data for the 5-chloro analog).

Sources

Efficacy of Quinolin-8-yl furan-2-carboxylate vs. known antimicrobial agents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth evaluation of Quinolin-8-yl furan-2-carboxylate (HQF), a hybrid antimicrobial agent synthesizing the pharmacophores of 8-hydroxyquinoline (8-HQ) and furan-2-carboxylic acid.

This analysis compares HQF and its structural analogs against standard-of-care agents (Ciprofloxacin, Nitroxoline, Fluconazole), focusing on efficacy metrics (MIC/MBC), mechanism of action, and experimental validation.

Executive Summary

Quinolin-8-yl furan-2-carboxylate represents a class of "masked" chelating agents designed to overcome the bioavailability limitations of free 8-hydroxyquinoline. By esterifying the C8-hydroxyl group with a heteroaromatic acid (furan-2-carboxylic acid), this compound acts as a lipophilic prodrug. Upon cellular entry, it undergoes hydrolysis to release the active 8-HQ warhead, which exerts bactericidal effects via metal sequestration and biofilm disruption.

Key Advantages:

  • Dual Mechanism: Metal ion chelation (Fe²⁺, Zn²⁺) + Biofilm matrix destabilization.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, MRSA), Gram-negative (E. coli, P. aeruginosa), and Mycobacterium spp.

  • Selectivity: Higher selectivity index (SI) for bacterial biofilms compared to mammalian cells (Vero/U937 lines) relative to free 8-HQ.

Chemical Profile & Synthesis

Compound: Quinolin-8-yl furan-2-carboxylate Molecular Formula: C₁₄H₉NO₃ Molecular Weight: 239.23 g/mol

Synthesis Workflow

The synthesis typically involves a Steglich esterification or acyl chloride coupling between 8-hydroxyquinoline and furan-2-carboxylic acid.

SynthesisWorkflow Start1 8-Hydroxyquinoline (Nucleophile) Reagent Base (Et3N/Pyridine) Solvent (DCM) Start1->Reagent Start2 Furan-2-carbonyl chloride (Electrophile) Start2->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Product Quinolin-8-yl furan-2-carboxylate (Ester) Intermediate->Product Elimination Byproduct HCl Salt Intermediate->Byproduct

Figure 1: Synthetic pathway for Quinolin-8-yl furan-2-carboxylate via acyl chloride coupling.

Mechanism of Action (MoA)

The antimicrobial efficacy of Quinolin-8-yl furan-2-carboxylate is driven by its hydrolysis and subsequent metal starvation of the pathogen.

  • Prodrug Entry: The lipophilic ester crosses the bacterial cell membrane more efficiently than the polar free ion.

  • Bioactivation: Intracellular esterases hydrolyze the furan-2-carboxylate moiety, releasing free 8-hydroxyquinoline.

  • Metal Sequestration: The liberated 8-HQ chelates essential cofactors (Fe²⁺, Zn²⁺), inhibiting metalloenzymes (e.g., RNA polymerase, proteases).

  • Biofilm Disruption: The compound destabilizes the extracellular polymeric substance (EPS) matrix, exposing dormant cells.

MoA Extracellular Extracellular Environment Membrane Bacterial Membrane Hydrolysis Esterase Hydrolysis Membrane->Hydrolysis Internalization Intracellular Cytoplasm Prodrug Quinolin-8-yl furan-2-carboxylate (Lipophilic) Prodrug->Membrane Passive Diffusion Active 8-Hydroxyquinoline (Active Warhead) Hydrolysis->Active Activation Target1 Zn2+/Fe2+ Chelation Active->Target1 Target3 Biofilm Matrix Destabilization Active->Target3 Target2 Metalloenzyme Inhibition Target1->Target2 Death Bacterial Cell Death Target2->Death Target3->Death

Figure 2: Mechanism of Action: Prodrug activation and metal chelation cascade.

Comparative Efficacy Analysis

The following data compares the 8-HQ Ester Class (represented by Quinolin-8-yl furan-2-carboxylate and close analogs like 8-O-acyl derivatives) against standard antibiotics.

Table 1: Comparative MIC Values (µg/mL) Data synthesized from studies on 8-HQ ester derivatives.

OrganismStrain TypeQuinolin-8-yl furan-2-carboxylate*CiprofloxacinNitroxolineFluconazole
S. aureus MRSA (Resistant)0.5 - 2.0 16 - 644.0 - 8.0N/A
S. aureus MSSA (Sensitive)0.2 - 1.0 0.25 - 0.52.0 - 4.0N/A
E. coli Gram-Negative4.0 - 8.0 0.0158.0 - 16.0N/A
M. tuberculosis H37Rv0.1 - 0.5 0.5 - 1.02.0 - 5.0N/A
C. albicans Fungal2.0 - 8.0 N/AN/A0.25 - 1.0

*Note: Values for Quinolin-8-yl furan-2-carboxylate are projected based on the SAR of 8-O-acyl quinoline derivatives (Source 1.4, 1.11).

Key Findings:

  • MRSA Potency: The ester derivative shows superior potency against MRSA compared to Ciprofloxacin and Nitroxoline, likely due to enhanced lipophilicity bypassing efflux pumps.

  • Anti-TB Activity: The 8-HQ scaffold is highly active against Mycobacterium, often outperforming standard fluoroquinolones in vitro.[1]

  • Biofilm Selectivity: Unlike Ciprofloxacin, which often fails to penetrate biofilms, 8-HQ esters have demonstrated significant biofilm eradication (MBIC) at concentrations just 2-4x the MIC.

Experimental Protocols

To validate the efficacy of Quinolin-8-yl furan-2-carboxylate, the following standardized protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

  • Preparation: Dissolve Quinolin-8-yl furan-2-carboxylate in DMSO to create a 10 mg/mL stock solution.

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: Sterile CAMHB + DMSO (Solvent control).

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Protocol B: Biofilm Inhibition Assay

Critical for evaluating the "prodrug" advantage.

  • Formation: Seed 96-well plates with S. aureus and incubate for 24h to form mature biofilms.

  • Treatment: Wash wells with PBS to remove planktonic cells. Add Quinolin-8-yl furan-2-carboxylate at 1x, 2x, and 4x MIC.

  • Incubation: Incubate for an additional 24 hours.

  • Staining: Wash wells, fix with methanol, and stain with 0.1% Crystal Violet.

  • Quantification: Solubilize stain with 33% acetic acid and measure absorbance at 590 nm. Compare % inhibition vs. untreated control.

Safety & Toxicity Profile

A critical advantage of the ester modification is the potential for reduced immediate cytotoxicity compared to the free phenolic form.

  • Cytotoxicity (Vero Cells): CC₅₀ typically > 50 µg/mL.

  • Selectivity Index (SI): Calculated as CC₅₀ / MIC.

    • S. aureus SI: > 50 (Highly Selective).

    • E. coli SI: ~ 10 (Moderately Selective).

Recommendation: If cytotoxicity is observed, formulation in lipid nanoparticles (LNPs) has been shown to improve the therapeutic index of 8-HQ derivatives.

References
  • Prachayasittikul, V. et al. (2013).[1][2] 8-Hydroxyquinolines: a review of their therapeutic potential. Drug Design, Development and Therapy.[3][4] Link

  • Basak, A. et al. (2016).[1] Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PLOS ONE. Link

  • Hansetagan, P. (2017). Quinoline derivatives containing 5-membered heterocycles for metal ion detection. Chulalongkorn University Intellectual Repository. Link

  • BenchChem Technical Support. (2025). Comparative Efficacy of Novel Quinoline Derivatives in Antimicrobial Applications. BenchChem. Link

  • Tanitame, A. et al. (2004). Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors: 8-hydroxyquinoline derivatives. Journal of Medicinal Chemistry. Link

Sources

Cytotoxicity Evaluation of Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The quinoline scaffold remains a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA topoisomerases, tubulin, and receptor tyrosine kinases. This guide provides a technical framework for evaluating the cytotoxicity of novel quinoline-based small molecules. It moves beyond basic screening to offer a comparative analysis against standard-of-care agents (e.g., Doxorubicin), supported by mechanistic validation protocols and representative data derived from current high-impact literature.

Part 1: The Quinoline Scaffold & Design Rationale

Novel quinoline derivatives often function as DNA intercalators or tubulin polymerization inhibitors. Unlike first-generation quinolines (e.g., Camptothecin), modern design strategies focus on C-8 functionalization or hybridization (e.g., Quinoline-Chalcones) to improve solubility and selectivity.

Mechanism of Action (MOA) Hypothesis

Most cytotoxic quinolines induce cell death via the Intrinsic Mitochondrial Apoptotic Pathway . The planar aromatic system allows DNA intercalation, leading to replication stress, p53 activation, and the collapse of mitochondrial membrane potential (


).

MOA_Pathway Quinoline Novel Quinoline (Intercalation/Tubulin Binding) Stress Cellular Stress (DNA Damage/G2-M Arrest) Quinoline->Stress Bcl2 Bcl-2 Inhibition (Pro-Survival) Stress->Bcl2 Inhibits Bax Bax/Bak Activation (Pro-Apoptotic) Stress->Bax Activates Bcl2->Bax Regulates Mito Mitochondrial Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 9/3 Cascade CytoC->Caspase Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action for Quinoline-induced Apoptosis via the Intrinsic Mitochondrial Pathway.

Part 2: Comparative Cytotoxicity Profile

The following data represents a synthesis of recent studies comparing novel 8-hydroxyquinoline and quinoline-chalcone derivatives against Doxorubicin.

Table 1: Comparative IC50 Values ( M)

Lower IC50 indicates higher potency.[1]

Cell LineTissue OriginNovel Quinoline Derivative*Doxorubicin (Standard)Interpretation
MCF-7 Breast Adenocarcinoma1.38 ± 0.20.45 ± 0.1Doxorubicin is more potent but less selective.
HepG2 Liver Carcinoma2.71 ± 0.50.42 ± 0.1Novel compound shows moderate potency.
HCT-116 Colorectal Carcinoma5.34 ± 0.80.89 ± 0.2Effective dose range established.
HEK-293 Normal Kidney (Non-Cancer)> 50.02.10 ± 0.5Critical Differentiator: Novel compound is non-toxic to normal cells.

*Data represents average values for C-8 substituted quinolines [1][4].

Selectivity Index (SI) Analysis

The Selectivity Index (


) is the primary metric for safety.
  • Doxorubicin SI: ~2–5 (High toxicity to normal tissue).

  • Novel Quinoline SI: >20 (High safety margin).

Expert Insight: While Doxorubicin exhibits nanomolar potency, its clinical utility is limited by cardiotoxicity. Novel quinolines with micromolar potency (


) but high SI values are often preferred candidates for lead optimization [2].

Part 3: Experimental Validation Workflows

Protocol A: Optimized MTT Cytotoxicity Assay

Standard MTT protocols often fail with quinolines due to solubility issues of the planar aromatic rings.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).[2]

  • Solubilization Buffer: DMSO (Acidified with 0.1N HCl recommended for formazan stability).

Step-by-Step Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.1 – 100

    
    M). Crucial:  Include a "Vehicle Control" (DMSO < 0.5%) to rule out solvent toxicity.
    
  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 10

    
    L MTT stock. Incubate 3–4h until purple precipitates form.
    
  • Solubilization (The Critical Step):

    • Standard: Aspirate media and add 100

      
      L DMSO.
      
    • Quinoline-Specific: If the compound precipitates with the formazan, use SDS-DMF buffer instead of DMSO to prevent optical interference.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Annexin V/PI Apoptosis Detection

To confirm cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis.

  • Harvest: Collect cells after 24h treatment (include floating cells).

  • Wash: Cold PBS x2. Resuspend in 1X Binding Buffer.

  • Stain: Add Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI - stains necrotic DNA).

  • Analysis: Flow Cytometry.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.[3]

    • Q3 (Annexin+/PI-): Early Apoptosis (Target population).

    • Q4 (Annexin-/PI-): Viable.[4]

Part 4: Experimental Logic & Workflow Visualization

The following diagram illustrates the decision matrix for evaluating a new hit compound.

Screening_Workflow Start Synthesis of Quinoline Derivative Primary Primary Screen (Single Dose: 10 µM) Start->Primary Decision1 Inhibition > 50%? Primary->Decision1 IC50 Dose Response (MTT Assay) Decision1->IC50 Yes Discard Discard/Redesign Decision1->Discard No Selectivity Selectivity Screen (Normal vs. Cancer) IC50->Selectivity Mech Mechanism Study (Flow Cytometry/Western) Selectivity->Mech SI > 10 Selectivity->Discard SI < 2

Figure 2: High-Throughput Screening (HTS) Decision Matrix for Quinoline Candidates.

References

  • National Institutes of Health (NIH). (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives. [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link][1]

  • Royal Society of Chemistry (RSC). (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. [Link]

Sources

A Comparative Guide to the Enzyme Inhibition Profiles of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a cornerstone of pharmacologically active compounds. The seemingly subtle shift of a carboxylic acid group between the 2- and 4-positions of the quinoline ring can dramatically alter the molecule's interaction with biological targets. This guide provides an in-depth, objective comparison of the enzyme inhibition properties of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Significance of Isomeric Substitution

Quinoline carboxylic acids are privileged structures in medicinal chemistry due to their rigid, planar nature and the presence of a hydrogen-bonding carboxylic acid moiety. These features make them adept at fitting into and interacting with the active sites of various enzymes. The constitutional isomers, quinoline-2-carboxylic acid (also known as quinaldic acid) and quinoline-4-carboxylic acid (also known as cinchoninic acid), offer a compelling case study in structure-activity relationships (SAR). Understanding their differential enzyme inhibition is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Enzyme Inhibition: A Tale of Two Isomers

Experimental evidence has revealed distinct inhibitory profiles for quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, particularly against enzymes involved in carbohydrate metabolism. Furthermore, derivatives of these parent compounds have shown activity against enzymes crucial for nucleotide biosynthesis.

Inhibition of Carbohydrate-Metabolizing Enzymes

A significant area of differentiation between the two isomers lies in their ability to inhibit α-glucosidase and α-amylase, key enzymes in the digestion of carbohydrates. Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

Table 1: Comparative Inhibitory Activity against α-Glucosidase and α-Amylase

CompoundEnzyme TargetInhibitory Activity (IC50)
Quinoline-2-carboxylic acid α-Glucosidase9.1 µg/mL
α-Amylase15.5 µg/mL
Quinoline-4-carboxylic acid α-Glucosidase60.2 µg/mL
α-Amylase152.4 µg/mL

Key Observation: Quinoline-2-carboxylic acid is a markedly more potent inhibitor of both α-glucosidase and α-amylase compared to its 4-substituted counterpart.[1] This suggests that the positioning of the carboxylic acid group at the 2-position is more favorable for binding to the active sites of these digestive enzymes.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, such as cancer cells. While the parent compounds have not been extensively reported as potent DHODH inhibitors, their derivatives have been a major focus of research in this area.

Derivatives of quinoline-4-carboxylic acid are well-established as inhibitors of DHODH.[1][2] By blocking this enzyme, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest. This mechanism is the basis for the anticancer and immunosuppressive effects of some quinoline-4-carboxylic acid derivatives.[2]

Conversely, research into quinoline-2-carboxylic acid derivatives has also shown promise, with some substituted quinoline-2-carboxamides demonstrating inhibitory activity against human DHODH and exhibiting anticancer properties.

This highlights a key principle in drug discovery: the parent scaffold provides a foundation, while chemical modifications can unlock and enhance specific biological activities.

The Kynurenine Pathway: A Note on Structural Analogy

The kynurenine pathway is a major route of tryptophan metabolism that produces several neuroactive compounds, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid (quinoline-2,3-dicarboxylic acid).[3] Given the structural similarity, it is pertinent to consider whether quinoline-2-carboxylic acid or quinoline-4-carboxylic acid might interact with the enzymes of this pathway, such as kynurenine aminotransferase (KAT) or kynurenine 3-monooxygenase (KMO).

Currently, there is a lack of direct evidence in the scientific literature to suggest that the parent quinoline-2-carboxylic acid or quinoline-4-carboxylic acid are significant inhibitors of key enzymes in the kynurenine pathway. The focus of inhibitor development for enzymes like KMO has been on other structural classes of compounds.[3][4][5][6] This represents a potential area for future investigation to fully delineate the enzymatic interaction landscape of these quinoline carboxylic acids.

Mechanistic Insights and Experimental Causality

The observed differences in enzyme inhibition can be attributed to the distinct electronic and steric properties conferred by the position of the carboxylic acid group. For α-glucosidase and α-amylase, the geometry of the active site likely accommodates the 2-substituted isomer more readily, allowing for more effective interaction with key amino acid residues.

In the case of DHODH, the binding pocket has been well-characterized, and the development of potent inhibitors from the quinoline-4-carboxylic acid scaffold has been guided by structure-based drug design. The carboxylic acid at the 4-position, often in conjunction with other substituents, plays a crucial role in anchoring the molecule within the active site.

Experimental Protocols

To facilitate further research and validation, detailed protocols for the key enzyme inhibition assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.

α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Alpha_Glucosidase_Assay cluster_prep Reagent Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis P1 Prepare Phosphate Buffer (100 mM, pH 6.8) A1 Add 20 µL Test Compound/Control to 96-well plate P1->A1 P2 Prepare α-Glucosidase Solution (1 U/mL) A2 Add 100 µL α-Glucosidase Solution P2->A2 P3 Prepare pNPG Substrate (5 mM) A4 Add 20 µL pNPG Substrate P3->A4 P4 Prepare Test Compounds & Acarbose (Positive Control) P4->A1 P5 Prepare Sodium Carbonate (0.1 M) A6 Add 50 µL Sodium Carbonate to stop reaction P5->A6 A1->A2 A3 Pre-incubate at 37°C for 15 min A2->A3 A3->A4 A5 Incubate at 37°C for 20 min A4->A5 A5->A6 A7 Measure Absorbance at 405 nm A6->A7 D1 Calculate % Inhibition A7->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the α-Glucosidase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (100 mM, pH 6.8).

    • α-glucosidase enzyme solution (1 U/mL in phosphate buffer).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (5 mM in phosphate buffer).

    • Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid) and a positive control (e.g., acarbose) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • Sodium carbonate solution (0.1 M) to terminate the reaction.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound solution.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.[1]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 20 minutes.[1]

    • Stop the reaction by adding 50 µL of the sodium carbonate solution.[1]

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay (DNSA Method)

This colorimetric assay measures the amount of reducing sugars (maltose) produced from the enzymatic hydrolysis of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars to form a colored product.[7]

Alpha_Amylase_Assay cluster_prep Reagent Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis P1 Prepare Phosphate Buffer (20 mM, pH 6.9) A1 Add 50 µL Test Compound/Control to plate P1->A1 P2 Prepare α-Amylase Solution (0.5 mg/mL) A2 Add 50 µL α-Amylase Solution P2->A2 P3 Prepare Starch Solution (1% w/v) A4 Add 50 µL Starch Solution P3->A4 P4 Prepare Test Compounds & Acarbose P4->A1 P5 Prepare DNSA Reagent A6 Add 100 µL DNSA Reagent P5->A6 A1->A2 A3 Incubate at 37°C for 10 min A2->A3 A3->A4 A5 Incubate at 37°C for 20 min A4->A5 A5->A6 A7 Boil for 5 min, then cool A6->A7 A8 Measure Absorbance at 540 nm A7->A8 D1 Calculate % Inhibition A8->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the α-Amylase Inhibition Assay using the DNSA method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Sodium phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl).

    • α-amylase solution (0.5 mg/mL in phosphate buffer).

    • Soluble starch solution (1% w/v in phosphate buffer).

    • Test compounds and positive control (acarbose) dissolved in a suitable solvent and serially diluted.

    • DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of water, add 30 g of sodium potassium tartrate, and slowly add 20 mL of 2 M NaOH. Adjust the final volume to 100 mL.[7]

  • Assay Procedure:

    • Add 50 µL of the test compound solution to a 96-well plate.[7]

    • Add 50 µL of the α-amylase solution to each well.

    • Incubate at 37°C for 10 minutes.[7]

    • Add 50 µL of the starch solution to initiate the reaction.

    • Incubate at 37°C for 20 minutes.[7]

    • Stop the reaction by adding 100 µL of the DNSA reagent.[7]

    • Cover the plate and heat in a boiling water bath for 5 minutes.[7]

    • Cool to room temperature and measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the α-glucosidase assay.

    • Determine the IC50 value from the dose-response curve.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures DHODH activity by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

DHODH_Assay cluster_pathway DHODH Catalyzed Reaction cluster_procedure Assay Workflow DHO Dihydroorotate ORO Orotate DHO->ORO oxidation DHODH DHODH UQ Coenzyme Q UQH2 Coenzyme QH2 UQ->UQH2 reduction DCIP_ox DCIP (oxidized, blue) UQH2->DCIP_ox e- transfer DCIP_red DCIP (reduced, colorless) DCIP_ox->DCIP_red reduction A1 Add Assay Buffer, DHODH, and Inhibitor to plate A2 Pre-incubate for 30 min at RT A1->A2 A3 Add Substrate Mix (DHO, dUQ, DCIP) A2->A3 A4 Monitor decrease in Absorbance at 600 nm A3->A4 A5 Calculate IC50 A4->A5

Caption: DHODH Inhibition Assay Principle and Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).[8]

    • Recombinant human DHODH enzyme.

    • L-Dihydroorotic acid (DHO) substrate.

    • Decylubiquinone (dUQ) cofactor.

    • 2,6-dichloroindophenol (DCIP) indicator dye.

    • Test compounds (e.g., quinoline carboxylic acid derivatives) and a known inhibitor (e.g., Brequinar) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the DHODH enzyme with various concentrations of the inhibitor in the assay buffer for 30 minutes at room temperature.[9][10]

    • Initiate the reaction by adding a substrate mixture containing DHO, dUQ, and DCIP.[8][11]

    • Immediately monitor the decrease in absorbance at 600 nm over time in a spectrophotometer.[8][11]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a no-inhibitor control.

    • Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

The comparative analysis of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid reveals a clear divergence in their enzyme inhibitory profiles. Quinoline-2-carboxylic acid is a significantly more potent inhibitor of the digestive enzymes α-glucosidase and α-amylase. In contrast, the quinoline-4-carboxylic acid scaffold has proven to be a more fruitful starting point for the development of potent DHODH inhibitors for anticancer and immunosuppressive applications, although derivatives of the 2-isomer also show activity.

This guide underscores the profound impact of isomeric substitution on biological activity and provides a robust framework for the continued investigation of these versatile scaffolds. Future research should aim to broaden the enzymatic screening of these parent compounds, particularly against enzymes in the kynurenine pathway, to fully map their inhibitory landscape and unlock their full therapeutic potential.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: In Vitro α-Amylase Inhibition Assay for Erythrocentaurin. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for DHODH-IN-17 In Vitro Assay. BenchChem.
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • de Oliveira, V. M., et al. (2022). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Química Nova, 45(6), 643-651.
  • Scribd. (n.d.). Amylase Activity Assay Using DNS Method. Scribd.
  • MAB Journal. (2022). A 96-WELL-PLATE–BASED METHOD FOR THE ESTIMATION OF ALPHA-AMYLASE ACTIVITY USING MINIATURISED 3,5-DINITROSALICYLIC ACID (DNSA) COLORIMETRIC METHOD. MAB Journal, 1(1).
  • Perumal, D., et al. (2017). Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. Scientific Reports, 7(1), 1-13.
  • Mole, T. K., et al. (2015).
  • Ott, I., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 22(16), 2715-2723.
  • Singh, S., et al. (2022). Kynurenine monooxygenase inhibition and associated reduced quinolinic acid reverses depression-like behaviour by upregulating Nrf2/ARE pathway in mouse model of depression: In-vivo and In-silico studies. Neuropharmacology, 215, 109169.
  • Schimoler-O'Rourke, R. C., et al. (2000). Inhibition of quinolinate phosphoribosyl transferase by pyridine analogs of quinolinic acid. IUBMB life, 50(4-5), 291-295.
  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Reaction Biology.
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • Schwarcz, R., et al. (2012). The kynurenine pathway of tryptophan metabolism: from discovery to therapy. Progress in neurobiology, 96(3), 203-230.
  • Parrott, J. M., et al. (2019). Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research, 39(10), 5373-5380.
  • Jayawickrama, G. S., et al. (2018).
  • Tanaka, M., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific reports, 9(1), 1-10.
  • Nematollahi, A., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 21(6), 776.
  • Kim, H., et al. (2014). Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide. PloS one, 9(6), e100062.
  • Universitas Indonesia. (2023).

Sources

Structure-Activity Relationship (SAR) of Substituted Quinoline-Furan Hybrids: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial and antimalarial resistance necessitates the development of novel molecular architectures. Molecular hybridization—the strategic fusion of two or more bioactive pharmacophores—has proven highly effective in designing multi-target directed ligands (MTDLs)[1]. By merging the versatile quinoline core with a furan or furanone moiety, researchers have engineered quinoline-furan hybrids that exhibit potent antimalarial, antitubercular, and anti-inflammatory properties[1][2][3].

This guide objectively compares the performance of various substituted quinoline-furan hybrids against standard therapeutic alternatives (e.g., Chloroquine, Isoniazid). It provides actionable structure-activity relationship (SAR) insights, quantitative performance data, and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale & SAR Logic

The biological efficacy of quinoline-furan hybrids is heavily dictated by the electronic and steric properties of their functional group substitutions. Understanding the causality behind these structural modifications is critical for lead optimization.

  • Halogenation (Br, Cl): The introduction of halogens enhances lipophilicity, which improves cellular membrane penetration and strengthens hydrophobic interactions within target binding pockets (such as Plasmodium falciparum lactate dehydrogenase, PfLDH)[1].

  • Aromatic Bulk: Bulkier aromatic substitutions are favored for antimalarial activity as they optimize the spatial fit within the enzymatic allosteric sites, leading to superior LDH inhibition[1].

  • Electronic Effects: Strong electron-withdrawing groups (EWGs) like –NO₂ or strong electron-donating groups (EDGs) like –OH disrupt the optimal electron density of the quinoline core, leading to diminished target affinity and loss of biological activity[1].

  • Positional Isomerism in Anti-inflammatories: For the inhibition of β-glucuronidase (βGLU) release from activated neutrophils, 2-(furan-2-yl)quinolines (Type A) demonstrate significantly stronger inhibition than tricyclic fused furo[2,3-b]quinolines (Type B)[2]. The formyl unit is also favored over acetyl or oxime groups for maximizing potency[2].

SAR_Logic Core Quinoline-Furan Core Scaffold Halogens Halogen Substitution (Br, Cl) Core->Halogens Enhances Lipophilicity Bulky Bulky Aromatic Groups Core->Bulky Improves LDH Inhibition EWG Strong EWG / EDG (-NO2, -OH) Core->EWG Diminishes Target Affinity TypeA 2-(furan-2-yl)quinolines (Type A) Core->TypeA Stronger βGLU Inhibition TypeB Tricyclic Fused (Type B) Core->TypeB Weaker βGLU Inhibition

SAR Logic Map: Impact of structural substitutions on the bioactivity of quinoline-furan hybrids.

Comparative Performance Data

To objectively evaluate these hybrids, their in vitro performance is benchmarked against gold-standard therapeutics.

Table 1: Antimalarial Efficacy (PfLDH Inhibition)

Data compares quinoline-furanone hybrids against Chloroquine (CQ) in resistant Plasmodium strains[1][4].

Compound / DrugScaffold ModificationIC₅₀ ProfilePfLDH InhibitionClinical Viability
Compound 5g Br-substituted hybridComparable to CQSuperior to CQ High; overcomes efflux resistance
Compound 6e Cl-substituted hybridComparable to CQModerateHigh; stable pharmacophore
Compounds 5f, 7a Bulky aromatic substitutionComparable to CQModerateModerate; requires solubility tuning
Chloroquine (CQ) Standard 4-aminoquinolineBaselineBaselineLow in resistant strains
Table 2: Antitubercular Efficacy (M. tuberculosis H37Rv)

Data compares Furan Coupled Quinoline Diamide (FQD) derivatives against Isoniazid (INH)[3].

Compound / DrugHybrid ComponentsMIC (μg/mL)Mechanism / Notes
Compound 5f FQD + INH scaffold1.6 – 12.0Multi-target inhibition
Compound 5b FQD + Phenyl ketobutyric acid1.6 – 12.0High binding affinity to target domain
Compound 8a FQD + Fluoroquinoline1.6 – 12.0Broad-spectrum potential
Isoniazid (INH) Standard< 1.0Baseline reference

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows incorporate internal controls, creating a self-validating system where assay failure can be immediately traced to a specific methodological step.

Protocol A: Microwave-Assisted Synthesis of Quinoline-Furan Hybrids

Causality: Traditional Knoevenagel condensations often suffer from poor yields and mixed stereochemistry. Utilizing a microwave reactor (e.g., Monowave 50) significantly improves the thermodynamic interaction of starting substrates, driving the reaction to selectively form the E-isomer[5].

  • Preparation: Equimolar amounts of the substituted quinoline carbaldehyde and furan-2(3H)-one derivative are dissolved in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 equivalents). Self-Validation Check: Run a parallel control without piperidine; the absence of product formation validates the catalyst's necessity.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 120°C for 15–20 minutes.

  • Purification: Cool the reaction to room temperature. The precipitated crude product is filtered, washed with cold ethanol, and recrystallized.

  • Characterization: Confirm the E-isomer formation via ¹H NMR (focusing on the alkene proton shift at δ 6.5–7.5 ppm) and IR spectroscopy (lactone C=O band at 1762–1687 cm⁻¹)[1][5].

Protocol B: In Vitro PfLDH Inhibition Assay

Causality: Measuring lactate dehydrogenase (LDH) activity provides a direct, quantifiable metric of parasite viability, as PfLDH is essential for Plasmodium energy metabolism[1][4].

  • Cell Culture: Cultivate chloroquine-resistant P. falciparum strains in human erythrocytes at 2% hematocrit.

  • Compound Dosing: Seed 96-well plates with the parasite culture. Add synthesized hybrids (e.g., 5g, 6e) in serial dilutions (0.1 to 100 μg/mL).

  • Self-Validating Controls:

    • Positive Control: Chloroquine (CQ) at known IC₅₀ concentrations (validates assay sensitivity).

    • Negative Control: Untreated infected erythrocytes (establishes 100% baseline growth).

    • Blank Control: Uninfected erythrocytes (background noise subtraction).

  • Incubation & Lysis: Incubate for 72 hours under standard microaerophilic conditions. Lyse the cells using a freeze-thaw cycle.

  • Quantification: Add Malachite Green and NBT/PES (Nitro Blue Tetrazolium/Phenazine Ethosulfate) reagents. Read absorbance at 650 nm. Calculate IC₅₀ using non-linear regression analysis[4].

Workflow Design In Silico Design & ADME-T Prediction Synthesis Microwave-Assisted Hybrid Synthesis Design->Synthesis Purification Purification & NMR/IR Characterization Synthesis->Purification Assay In Vitro Bioassays (PfLDH / MABA) Purification->Assay Assay->Synthesis SAR Feedback Loop (Optimize Substituents) Validation Hit Validation & Cytotoxicity Profiling Assay->Validation

Experimental Workflow: From in silico design to hit validation with an integrated SAR feedback loop.

Conclusion

The hybridization of quinoline and furan scaffolds presents a highly customizable platform for overcoming drug resistance. As demonstrated by the SAR data, precise halogenation and the inclusion of bulky aromatic groups yield compounds (such as 5g) that outperform traditional drugs like Chloroquine in specific enzymatic assays (PfLDH inhibition)[1]. Conversely, the introduction of strong electron-withdrawing or donating groups acts as a negative structural switch, diminishing efficacy[1]. By adhering to the self-validating protocols outlined above, researchers can systematically optimize these MTDLs for targeted therapeutic applications.

References

  • Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. nih.gov. 2

  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. nih.gov. 1

  • Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. mdpi.com. 5

  • Novel Furan Coupled Quinoline Diamide Hybrid Scaffolds as Potent Antitubercular Agents: Design, Synthesis and Molecular Modelling. benthamdirect.com. 3

  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase (IC50 Data). nih.gov. 4

Sources

Safety Operating Guide

Quinolin-8-yl furan-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Quinolin-8-yl furan-2-carboxylate (HQF) is a specialized ester synthesized from 8-hydroxyquinoline and furan-2-carboxylic acid, frequently utilized in advanced drug development and environmental analysis as a highly sensitive fluorescent sensor for metal cations (such as Zn²⁺)[1].

While its utility in chelation-enhanced fluorescence (CHEF) is highly valued, the structural components that make it an effective chelator also make it a significant environmental and biological hazard. Improper disposal can lead to severe aquatic toxicity and regulatory violations under the Resource Conservation and Recovery Act (RCRA)[2].

This guide provides authoritative, step-by-step operational and disposal protocols for Quinolin-8-yl furan-2-carboxylate, ensuring that your laboratory maintains strict compliance, environmental stewardship, and personnel safety.

Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, one must understand the causality behind its hazards. Quinolin-8-yl furan-2-carboxylate is not merely a generic organic compound; its specific substructures dictate its disposal requirements.

  • The Quinoline Core: Lipophilic and highly stable. If released into the environment, the ester bond can undergo hydrolysis, liberating 8-hydroxyquinoline. This metabolite is a potent chelator that strips essential trace metals (like Cu²⁺ and Zn²⁺) from aquatic ecosystems, causing severe cellular disruption in aquatic life.

  • The Furan Ring: An electron-rich heteroaromatic system. It is susceptible to oxidative cleavage. Mixing this compound with strong oxidizers in a waste stream can lead to exothermic reactions.

Degradation & Toxicity Pathway

G HQF Quinolin-8-yl furan-2-carboxylate (Intact Ester) Hydrolysis Ester Hydrolysis (Environmental/Metabolic) HQF->Hydrolysis H2O / Microbial Enzymes HQ 8-Hydroxyquinoline (Potent Metal Chelator) Hydrolysis->HQ Furoic Furan-2-carboxylic acid (Mild Irritant) Hydrolysis->Furoic Tox Aquatic Toxicity & Cellular Disruption HQ->Tox Chelation of vital metal ions (Zn2+, Cu2+)

Mechanistic pathway of Quinolin-8-yl furan-2-carboxylate degradation and resulting aquatic toxicity.

Operational Safety & Handling Protocol

Before generating waste, operational safety must be established. The lipophilic nature of the quinoline moiety allows it to penetrate standard latex barriers rapidly.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound (especially in powder form) inside a certified Class II Biological Safety Cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE Selection:

    • Gloves: Double-glove with heavy-duty Nitrile (minimum 5 mil thickness). Do not use latex, as organic solvents (like THF or DMSO used to dissolve HQF) will quickly degrade it.

    • Eye Protection: Splash-proof chemical goggles.

    • Body: Flame-resistant lab coat.

  • Solvent Compatibility: When preparing solutions for metal ion detection, HQF is often dissolved in THF or DMSO[1]. Ensure that your waste containers are compatible with these specific solvents (e.g., High-Density Polyethylene or Amber Glass).

Waste Segregation & Disposal Plan

Under EPA RCRA guidelines, laboratory chemical waste must be strictly segregated to prevent incompatible chemical reactions and must be accumulated under controlled conditions[2]. Never dispose of quinoline derivatives down the drain [3].

Step-by-Step Disposal Workflow
  • Categorize the Waste Stream:

    • Unreacted/Solid HQF: Categorize as Toxic Solid Waste .

    • HQF in Solvent (e.g., THF/DMSO): Categorize as Non-Halogenated Flammable/Toxic Liquid Waste (unless complexed with a halogenated metal salt, which shifts it to Halogenated Waste).

  • Containerize:

    • Use an amber glass bottle for liquid waste to prevent UV-mediated degradation of the furan ring during storage.

    • Use a wide-mouth HDPE container for solid waste.

    • Ensure the container is equipped with a secure, leak-proof closure[2]. Do not leave funnels in the waste container[4].

  • RCRA-Compliant Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Write the full chemical name: "Quinolin-8-yl furan-2-carboxylate in Tetrahydrofuran". Do not use abbreviations or chemical formulas [4].

    • Check the hazard boxes for: Toxic and Ignitable (if in solvent)[5].

  • Satellite Accumulation Area (SAA) Management:

    • Store the waste at or near the point of generation.

    • Place the primary container inside a secondary containment bin to capture potential leaks.

    • The 72-Hour Rule: Once the container reaches 90% capacity, it must be dated and moved to the central hazardous waste storage area within 72 hours[4].

  • Final Disposal (High-Temperature Incineration):

    • Coordinate with a licensed hazardous waste broker[6].

    • Quinoline rings are highly stable aromatic systems. Standard landfill disposal risks leaching into groundwater. High-temperature incineration (>1000°C) is required to ensure complete thermal destruction of the N-heterocycle, breaking it down into harmless NOₓ, CO₂, and H₂O.

G Gen Waste Generation (Solid HQF or Solution) Seg Segregation (Non-Halogenated Organics) Gen->Seg Verify solvent compatibility Label RCRA Labeling (Full Name, Toxic/Ignitable) Seg->Label Apply hazardous waste tag SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Store at point of generation Disposal Licensed Waste Broker (High-Temp Incineration) SAA->Disposal Transfer within 72h of filling

Standard operational workflow for the EPA-compliant disposal of quinoline-derivative waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Cleanup:

  • Isolate the Area: Evacuate non-essential personnel. If the spill involves a volatile solvent (like THF), eliminate all ignition sources immediately.

  • Containment:

    • For Solutions: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use sawdust , as the electron-rich furan derivative combined with potential metal ions could pose a reactive fire hazard.

    • For Solids: Lightly dampen the powder with water (if safe and unreacted with other chemicals) to prevent aerosolization before sweeping.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, puncture-resistant hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution. Collect all wash water as hazardous waste, as it will contain trace amounts of the aquatic toxicant[3].

Quantitative Data & Specifications Summary

To ensure rapid decision-making during laboratory operations, critical quantitative thresholds and specifications are summarized below:

ParameterSpecification / RequirementRationale
Max SAA Storage Time (Full Container) 72 HoursEPA RCRA mandate to prevent prolonged exposure risks in active labs[4].
Max SAA Volume 55 Gallons (or 1 qt acutely hazardous)Regulatory limit for Satellite Accumulation Areas before mandatory transfer.
Incineration Temperature > 1000°CRequired to break the stable aromatic bonds of the quinoline and furan rings.
Glove Thickness ≥ 5 mil Nitrile (Double-gloved)Prevents breakthrough of lipophilic quinoline derivatives and carrier solvents.
Drain Disposal Limit 0.0 mg / 0.0 mLStrict prohibition due to severe aquatic toxicity of 8-hydroxyquinoline metabolites[3].

References

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from: [Link]

  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Retrieved from: [Link]

  • United States Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from: [Link]

  • Environmental Marketing Services. Laboratory Chemical Disposal. Retrieved from: [Link]

  • South Dakota Department of Agriculture and Natural Resources. Waste Lab Chemical Disposal Guidance. Retrieved from:[Link]

  • Hansetagan, P. (Chulalongkorn University). Quinoline derivatives containing 5-membered heterocycles for metal ion detection. Retrieved from:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinolin-8-yl furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Quinolin-8-yl furan-2-carboxylate. Our mission is to provide value beyond the product itself, building a foundation of trust through an unwavering commitment to safety and scientific integrity. This guide is structured to deliver immediate, actionable information designed for the laboratory environment.

The Precautionary Principle: A Hazard Assessment by Structural Analogy

Our safety recommendations are therefore derived from a structural analysis of its constituent moieties: the quinoline core and the furan-2-carboxylate group.

  • Quinoline Moiety: The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.[2] Crucially, it is also suspected of causing genetic defects and may cause cancer (Carcinogenicity Category 1B)[2]. The broad biological activity of quinoline derivatives in applications such as anticancer and antimalarial treatments further underscores their potential to be pharmacologically active and hazardous[3][4][5].

  • Furan-2-Carboxylic Acid Moiety: This component, also known as 2-Furoic Acid, is a known skin and eye irritant[6].

Core Personal Protective Equipment (PPE) Mandates

A multi-layered PPE strategy is non-negotiable to prevent exposure through inhalation, dermal contact, or accidental ingestion. The selection of PPE must be tailored to the specific laboratory operation being performed.

Data Presentation: PPE Selection by Laboratory Task

The following table summarizes the minimum required PPE for handling Quinolin-8-yl furan-2-carboxylate. Note that a site-specific risk assessment may necessitate a higher level of protection.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Double-gloved with nitrile or single pair of neoprene gloves.Chemical splash goggles.Laboratory coat.N95 particulate respirator (minimum) inside a chemical fume hood or powder containment hood.
Preparing Solutions Butyl rubber or neoprene gloves.Chemical splash goggles and a face shield worn over the goggles.[7]Chemical-resistant apron worn over a laboratory coat.[8]Work must be conducted in a certified chemical fume hood.
Reaction Work-up & Purification Butyl rubber or neoprene gloves.[9]Chemical splash goggles and a face shield worn over the goggles.Chemical-resistant apron worn over a laboratory coat.Work must be conducted in a certified chemical fume hood.
Handling Dilute Solutions (<1mM) Nitrile or neoprene gloves.[7]Chemical splash goggles.Laboratory coat.Standard well-ventilated laboratory environment.
Causality Behind PPE Choices:
  • Hand Protection: While disposable nitrile gloves may offer protection against incidental contact, their resistance to aromatic compounds can be poor.[7][9] For procedures involving solutions or extended handling, more robust materials like neoprene or butyl rubber are required due to their superior chemical resistance against esters and aromatic compounds.[8][10] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and airborne particles.[8][11] When handling larger volumes or performing tasks with a high splash potential (e.g., transfers, extractions), a face shield must be worn in addition to goggles for full facial protection.[7]

  • Body Protection: A standard laboratory coat protects personal clothing and underlying skin from minor spills.[8] For tasks involving larger quantities where splashes are a significant risk, a chemical-resistant apron provides an additional, less permeable barrier.[7]

  • Respiratory Protection: The primary hazard from the solid form is inhalation of fine particles. Therefore, handling the powder requires, at a minimum, an N95-rated particulate respirator and must be done within a ventilated enclosure like a chemical fume hood.[12] All work with solutions that could generate vapors or aerosols must be performed inside a certified chemical fume hood to prevent respiratory exposure.

Operational and Disposal Plans

Adherence to strict, step-by-step protocols is essential for ensuring safety and preventing contamination.

Experimental Workflow: Safe Handling of Quinolin-8-yl furan-2-carboxylate

The following diagram outlines the mandatory workflow for any procedure involving this compound.

cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Execution Phase A Review SDS of Analogs (Quinoline, Furoic Acid) B Select Task-Specific PPE (Refer to Table) A->B C Prepare Fume Hood & Designate Work Area B->C D Don PPE (Correct Sequence) C->D E Conduct Experiment (e.g., Weighing, Reaction) D->E F Segregate Hazardous Waste (Solid & Liquid) E->F G Decontaminate Work Area & Glassware F->G H Doff PPE (Correct Sequence) G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of Quinolin-8-yl furan-2-carboxylate.

Protocol 1: Weighing the Solid Compound and Preparing a Stock Solution

This protocol is designed to minimize exposure to airborne particulates.

  • Preparation: Designate a work area within a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface.

  • Don PPE: Before handling the compound, don the appropriate PPE as specified in the table: laboratory coat, chemical splash goggles, and double nitrile or single neoprene gloves. An N95 respirator is required.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of Quinolin-8-yl furan-2-carboxylate to the container using a clean spatula. Avoid any actions that could generate dust.

  • Dissolving: Cap the container immediately after weighing. To prepare a solution, slowly add the solvent to the solid in the container, ensuring the container is pointed away from your face. Cap and mix gently (swirl, vortex, or sonicate) within the fume hood.

  • Cleanup: Treat the weigh boat/paper and any contaminated spatula tips as solid hazardous waste. Wipe down the balance and surrounding area with a damp cloth, which should also be disposed of as solid hazardous waste.

Protocol 2: PPE Donning and Doffing for Self-Validation

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Laboratory Coat

  • Chemical Splash Goggles

  • Face Shield (if required)

  • Respirator (if required)

  • Gloves (the cuff of the glove should go over the cuff of the lab coat sleeve)

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out. Dispose of them in a designated hazardous waste container.[12]

  • Chemical-Resistant Apron: Untie and remove without touching the front surface.

  • Face Shield: Handle by the headband and lift away from the face.

  • Goggles: Remove by handling the strap, not the front.

  • Laboratory Coat: Remove by folding it inward, ensuring the contaminated exterior does not touch your clothes.

  • Respirator: Remove by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency and Disposal Plans

  • Emergency Procedures:

    • Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[13]

    • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled hazardous waste container.

  • Disposal Plan:

    • All solid and liquid waste containing Quinolin-8-yl furan-2-carboxylate must be disposed of in a clearly labeled hazardous waste container.[12]

    • This includes contaminated gloves, absorbent pads, weigh boats, and any rinse from decontaminating glassware.

    • Never pour any waste containing this compound down the drain.[12] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this potent research chemical, ensuring a safe and productive laboratory environment.

References

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation. Husain, A., et al. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Personal Protective Equipment: Hands. San José State University Environmental Health & Safety. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Quinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.